4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-15-12(14)10-7-11(17-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICMBSKTMUFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125660-99-3 | |
| Record name | 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
For inquiries: [Contact Information/Organization Name]
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The thieno[2,3-d]pyrimidine core is a prevalent structural motif in a variety of biologically active compounds, making this chloro-substituted derivative a crucial intermediate for the development of novel therapeutics. This document offers a detailed, three-step synthetic pathway, beginning with the versatile Gewald aminothiophene synthesis, followed by pyrimidinone ring formation, and concluding with chlorination. The guide is structured to provide not only a reproducible protocol but also the underlying mechanistic principles and causality behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
The thieno[2,3-d]pyrimidine ring system is a bioisostere of purine and is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The title compound, this compound, is a valuable building block. The chlorine atom at the 4-position is a versatile functional handle, readily displaced by nucleophiles, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Our synthetic strategy is a robust and logical three-stage process, designed for efficiency and scalability, starting from readily available commercial reagents.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
PART I: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Intermediate 1)
This initial step employs the Gewald three-component reaction, a reliable and high-yielding method for the formation of polysubstituted 2-aminothiophenes.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Causality Behind Experimental Choices:
-
Reagents: Acetophenone provides the phenyl-substituted backbone, malononitrile serves as the C2-C3 and nitrile source, and elemental sulfur is the heteroatom donor for the thiophene ring.
-
Catalyst: A basic catalyst, such as diethylamine or morpholine, is essential to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation with acetophenone, which is the first mechanistic step.
-
Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the starting materials and facilitates the reaction at a moderate reflux temperature.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (12.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 60 mL of ethanol.
-
Catalyst Addition: To the stirred suspension, add diethylamine (5 mL) dropwise.
-
Reflux: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction is typically complete within 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. A yellow solid will precipitate. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product, 2-amino-4-phenylthiophene-3-carbonitrile, in a vacuum oven at 60 °C.
Quantitative Data Summary:
| Parameter | Value |
| Expected Yield | 80-88% |
| Appearance | Yellow crystalline solid |
| Melting Point | 148-150 °C |
PART II: Synthesis of 2-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 2)
The second stage involves the construction of the pyrimidine ring through the cyclization of the 2-aminothiophene intermediate.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Causality Behind Experimental Choices:
-
Reagents: Acetamidine hydrochloride provides the N-C(CH₃)-N fragment necessary to form the 2-methylpyrimidinone ring. Sodium ethoxide is used as a base to neutralize the hydrochloride and facilitate the cyclization reaction.
-
Solvent: Absolute ethanol is used to ensure anhydrous conditions, which are favorable for this condensation reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-amino-4-phenylthiophene-3-carbonitrile (10.0 g, 0.05 mol) and acetamidine hydrochloride (5.2 g, 0.055 mol) in 100 mL of absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide (prepared by dissolving 1.26 g of sodium in 30 mL of absolute ethanol, or using a commercially available solution) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (Eluent: Chloroform/Methanol 9:1).
-
Work-up: After cooling, pour the reaction mixture into 300 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute acetic acid to a pH of ~6. A solid will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product, 2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Expected Yield | 75-82% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
PART III: Synthesis of this compound (Final Product)
The final step is the conversion of the pyrimidinone to the target 4-chloro derivative using a standard chlorinating agent.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Causality Behind Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is a highly effective reagent for the conversion of hydroxyl groups on heterocyclic rings (or their keto tautomers) to chloro groups.
-
Catalyst: A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Procedure: The reaction is performed under reflux and the work-up involves quenching with ice to safely destroy the excess reactive POCl₃.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to handle HCl fumes), suspend 2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (5.12 g, 0.02 mol) in phosphorus oxychloride (25 mL).
-
Reflux: Heat the mixture to reflux (approximately 105-110 °C) for 4-5 hours. The suspension should dissolve as the reaction progresses.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to afford the final product.
Quantitative Data Summary:
| Parameter | Value |
| Expected Yield | 85-92% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165-167 °C |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 272.74 g/mol |
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2: Simplified mechanistic pathways.
-
Gewald Reaction: The synthesis of the 2-aminothiophene intermediate begins with a base-catalyzed Knoevenagel condensation between acetophenone and malononitrile. This is followed by a Michael-type addition of sulfur to the activated double bond, and subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.
-
Pyrimidine Ring Formation: The amino group of the thiophene attacks the electrophilic carbon of the protonated acetamidine. This is followed by an intramolecular cyclization of the nitrile group onto the newly formed imine, and subsequent tautomerization to the stable pyrimidinone.
-
Chlorination: The pyrimidinone exists in tautomeric equilibrium with its enol form. The hydroxyl group of the enol attacks the phosphorus atom of POCl₃, forming a highly effective leaving group. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate moiety to yield the final 4-chloro product.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
El-Kashef, H. S., et al. (2003). Synthesis of some new thieno[2,3-d]pyrimidine and pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 50(2), 279-284. [Link]
-
Hassan, A. A., Shawky, A. M., & El-Aal, A. S. A. (2014). Recent developments in the synthesis and applications of thieno[2,3-d]pyrimidines. RSC Advances, 4(92), 50694-50713. [Link]
-
Aly, A. A., & Gohar, A. M. N. (2004). Synthesis and antimicrobial activity of some new thieno[2,3-d]pyrimidine derivatives. Monatshefte für Chemie - Chemical Monthly, 135(12), 1519-1530. [Link]
-
Brown, D. J. (1962). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. (General reference for pyrimidine chemistry). [Link]
An In-depth Technical Guide to 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. As a member of the thieno[2,3-d]pyrimidine family, this molecule is a bioisostere of purine, a fundamental component of DNA and RNA, making it a scaffold of high interest for the development of novel therapeutics.[1][2]
Molecular Structure and Core Physicochemical Properties
This compound possesses a fused ring system consisting of a thiophene and a pyrimidine ring. The strategic placement of a chloro group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position imparts specific chemical reactivity and potential for biological activity.
Molecular Structure:
Caption: Chemical structure of this compound.
A summary of the core physicochemical properties is presented in the table below. It is important to note that while some data is available for closely related analogs, specific experimental values for the title compound are not widely published. The provided data is a combination of information for analogs and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂S | [3] |
| Molecular Weight | 260.74 g/mol | [3] |
| Monoisotopic Mass | 260.0175 Da | [3] |
| Appearance | Expected to be a solid | |
| Melting Point | Not available. Related compounds have melting points in the range of 150-220 °C. | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[5] | - |
| pKa | Not experimentally determined. The pyrimidine nitrogen atoms are weakly basic. | - |
| XLogP (predicted) | 4.6 | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through established methods for the construction of the thieno[2,3-d]pyrimidine scaffold. A common and efficient strategy involves the initial construction of a substituted 2-aminothiophene ring, followed by cyclization to form the pyrimidine ring, and subsequent chlorination.
Proposed Synthetic Pathway
A plausible synthetic route is outlined below, drawing from established methodologies for similar compounds.[4][6]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction) [6][7]
-
Rationale: The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
-
Procedure:
-
To a stirred solution of acetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as triethylamine or morpholine.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-phenylthiophene-3-carbonitrile.
-
Step 2: Synthesis of 2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Rationale: Cyclization of the 2-aminothiophene-3-carbonitrile with a suitable reagent will form the pyrimidine ring. Using a reagent like N-acetyl-dithiocarbamate provides the 2-methyl substituent and the 4-oxo functionality.
-
Procedure:
-
A mixture of 2-amino-5-phenylthiophene-3-carbonitrile (1 equivalent) and N-acetyl-dithiocarbamate (1.2 equivalents) in a high-boiling solvent such as dimethylformamide (DMF) is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Synthesis of this compound [8]
-
Rationale: The hydroxyl group at the 4-position of the pyrimidinone can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This chloro group is a key functional handle for further derivatization.
-
Procedure:
-
A mixture of 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 2-6 hours. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons around δ 2.5-2.8 ppm. The aromatic protons of the phenyl group will appear as a multiplet in the region of δ 7.3-7.8 ppm. The proton on the thiophene ring should appear as a singlet at approximately δ 7.0-7.5 ppm.[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the methyl carbon, the carbons of the thieno[2,3-d]pyrimidine core, and the phenyl ring carbons.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C-Cl stretch (around 700-800 cm⁻¹), C=N stretching of the pyrimidine ring (around 1550-1600 cm⁻¹), and C=C stretching of the aromatic rings.[8]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the chloro substituent at the 4-position of the pyrimidine ring.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups by reacting the compound with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1][8]
-
Stability: The thieno[2,3-d]pyrimidine core is a stable aromatic system. The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place away from strong oxidizing agents is recommended.
Biological Significance and Potential Applications
While specific biological data for this compound is limited in the public domain, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this heterocyclic system have been reported to exhibit:
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][8] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
Anti-inflammatory and Antimicrobial Properties: The structural similarity to purines allows these compounds to interact with various enzymes and receptors, leading to anti-inflammatory and antimicrobial effects.[2]
-
Enzyme Inhibition: The thieno[2,3-d]pyrimidine core can serve as a scaffold for the design of inhibitors for various enzymes, including kinases, which are important targets in many diseases.[1]
The presence of the 4-chloro substituent makes this compound a valuable intermediate for the synthesis of new drug candidates. The phenyl group at the 6-position can also be modified to explore its impact on biological activity.
Conclusion
This compound is a heterocyclic compound with significant synthetic utility and potential for the development of novel therapeutic agents. Its synthesis can be achieved through well-established chemical transformations, and its reactive chloro group allows for extensive chemical modifications. The thieno[2,3-d]pyrimidine core is a proven pharmacophore, and further investigation into the biological activities of derivatives of this compound is warranted. This guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug discovery.
References
- Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Li, J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
- Li, J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.
- SciELO. (2025).
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. PubChemLite - this compound (C13H9ClN2S) [pubchemlite.lcsb.uni.lu]
- 4. scielo.br [scielo.br]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Molecular Gambit: A Technical Guide to the Mechanism of Action of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Foreword: The Thienopyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
In the landscape of modern oncology drug discovery, the thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to purine enables it to competitively bind to the ATP-binding sites of a multitude of protein kinases, enzymes that are often dysregulated in cancer. This guide provides an in-depth technical analysis of the posited mechanism of action for a specific, promising derivative: 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. While direct, comprehensive studies on this exact molecule are emerging, a robust body of evidence from structurally analogous compounds allows for a scientifically grounded exploration of its likely biological activities and molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially harness the therapeutic potential of this compound class.
Postulated Core Mechanism: Inhibition of Pro-Angiogenic and Proliferative Kinase Signaling
The primary mechanism of action for this compound is hypothesized to be the inhibition of key protein kinases that drive tumor progression, most notably those involved in angiogenesis and cell proliferation. The thieno[2,3-d]pyrimidine scaffold has been extensively shown to act as a potent inhibitor of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and others.[1]
The Central Role of VEGFR-2 Inhibition
A significant body of research points towards VEGFR-2 as a primary target for thieno[2,3-d]pyrimidine derivatives. VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, orchestrates the complex process of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.
By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, this compound is predicted to abrogate the downstream signaling cascade. This inhibition would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately impeding the formation of a vascular network to support the tumor.
Figure 2: Hypothesized pathway for apoptosis induction.
Inhibition of Cell Proliferation
The antiproliferative activity of thieno[2,3-d]pyrimidines is a direct consequence of their kinase inhibitory action. By blocking signaling through pathways such as the MAPK/ERK cascade, which is downstream of many receptor tyrosine kinases, these compounds can induce cell cycle arrest. [2]The efficacy of this inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action of this compound, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2. A luminescence-based method, which quantifies ATP consumption, is a common and robust approach. [1][3] Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. A luminescent signal is generated by a luciferase-based reagent that uses the remaining ATP.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%. [4] * Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly (Glu,Tyr)) in 1x Kinase Buffer.
-
-
Assay Execution (96-well plate format):
-
Add the diluted compound or vehicle control (for positive control wells) to the appropriate wells.
-
Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the "blank" wells (no enzyme).
-
Initiate the kinase reaction by adding a master mix containing ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® MAX).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition relative to the positive control and plot the results against the compound concentration to determine the IC50 value. [3]
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the impact of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. [5][6] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [6] Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HUVEC for anti-angiogenic assessment, or various cancer cell lines like MCF-7, A549) in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [5]
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Detection by Hoechst 33258 Staining
This fluorescence microscopy-based assay is used to visualize the morphological changes in the nucleus that are characteristic of apoptosis. [7][8] Principle: Hoechst 33258 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to a brighter, more condensed, and often fragmented fluorescence pattern compared to the uniform, faint staining in healthy cells. [7] Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips or in chamber slides.
-
Treat the cells with this compound at concentrations around its IC50 value for a predetermined time.
-
-
Staining:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add a working solution of Hoechst 33258 (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature, protected from light. [7]
-
-
Visualization:
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips and visualize the cells under a fluorescence microscope using a UV excitation filter.
-
Capture images and quantify the percentage of apoptotic cells based on their nuclear morphology.
-
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound functions as a multi-targeted kinase inhibitor, with a likely primary role in the disruption of VEGFR-2-mediated angiogenesis and the inhibition of proliferative signaling pathways. This activity culminates in the induction of apoptosis and a reduction in cancer cell viability.
Future research should focus on definitively identifying the full spectrum of kinase targets for this specific molecule through comprehensive kinome profiling. In vivo studies in relevant xenograft models will be crucial to validate its anti-tumor efficacy and to assess its pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and potential development of this compound as a novel anti-cancer therapeutic.
References
-
Al-Warhi, T., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
El-Adl, K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). Available at: [Link]
-
Hassan, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 3-14. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). Available at: [Link]
-
Kasibhatla, S., et al. (2006). Staining of Suspension Cells with Hoechst 33258 to Detect Apoptosis. Cold Spring Harbor Protocols. Available at: [Link]
-
Klicquennoi, J. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6695. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(16), 3584. Available at: [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966. Available at: [Link]
-
Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3945-3956. Available at: [Link]
-
Chen, Y.-L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2369-2390. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS No. 56843-79-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, leading to a rich pharmacology. Within this esteemed class of heterocycles, 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS No. 56843-79-9) emerges as a pivotal synthetic intermediate. The strategic placement of a reactive chlorine atom at the 4-position transforms this molecule into a versatile building block, enabling chemists to readily introduce diverse functionalities and explore a vast chemical space in the quest for novel therapeutics. This guide provides a comprehensive technical overview of its properties, synthesis, and vast potential in drug discovery, designed to empower researchers in their scientific endeavors.
Core Molecular Attributes
4-Chloro-2-methylthieno[2,3-d]pyrimidine is a crystalline solid under standard conditions. A thorough understanding of its fundamental physicochemical properties is paramount for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Registry Number | 56843-79-9 | [1] |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Canonical SMILES | CC1=NC(Cl)=C2C=CSC2=N1 | [1] |
| InChI Key | VYUDXHRVZLZWMP-UHFFFAOYSA-N | [1] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
The Synthetic Utility: A Gateway to Novel Derivatives
The primary application of 4-Chloro-2-methylthieno[2,3-d]pyrimidine lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The electron-withdrawing nature of the pyrimidine ring, coupled with the inherent reactivity of a chloro substituent at the 4-position, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide range of amine, oxygen, and sulfur nucleophiles, thereby generating diverse libraries of thieno[2,3-d]pyrimidine derivatives.
The Logic of Reactivity: Nucleophilic Aromatic Substitution
The SNAr reaction at the 4-position of the thieno[2,3-d]pyrimidine core is a well-established and reliable transformation. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The presence of the nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of this intermediate, thus facilitating the reaction.
Caption: Key kinase targets of thieno[2,3-d]pyrimidines.
Beyond Cancer: A Spectrum of Biological Activities
While the anticancer potential of thieno[2,3-d]pyrimidines is well-documented, research has unveiled a broader range of pharmacological activities, including:
-
Anti-inflammatory effects
-
Antimicrobial properties
-
Central Nervous System (CNS) protective effects
This versatility underscores the therapeutic potential of this scaffold and encourages the exploration of derivatives of 4-Chloro-2-methylthieno[2,3-d]pyrimidine for a wide range of diseases.
Experimental Protocols: A Practical Guide
The following protocols are provided as a guide for the synthesis and characterization of 4-Chloro-2-methylthieno[2,3-d]pyrimidine. These are based on established chemical principles and analogous procedures found in the literature. [2][3]
Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
This synthesis is typically achieved through the chlorination of the corresponding 2-methylthieno[2,3-d]pyrimidin-4(3H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Addition of Base (Optional but Recommended): To facilitate the reaction, a tertiary amine base such as N,N-dimethylaniline (0.3-0.7 eq) can be added dropwise at a controlled temperature (e.g., 0-10 °C). [2]3. Reaction Conditions: Heat the reaction mixture to reflux (typically around 85-110 °C) and maintain for 2-5 hours. [4][2]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-Chloro-2-methylthieno[2,3-d]pyrimidine. [2]
-
Characterization: Confirming the Identity and Purity
The structure and purity of the synthesized 4-Chloro-2-methylthieno[2,3-d]pyrimidine should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring and the methyl group protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic, pyrimidine, and methyl carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-methylthieno[2,3-d]pyrimidine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
4-Chloro-2-methylthieno[2,3-d]pyrimidine is more than just a chemical compound; it is a key that unlocks a vast and exciting area of chemical and pharmacological research. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists aiming to develop the next generation of therapeutics. The proven track record of the thieno[2,3-d]pyrimidine scaffold in targeting critical disease pathways, particularly in oncology, provides a solid foundation for future research. As our understanding of disease biology deepens, the strategic functionalization of this privileged core, enabled by intermediates like 4-Chloro-2-methylthieno[2,3-d]pyrimidine, will undoubtedly continue to yield novel drug candidates with the potential to address unmet medical needs.
References
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
- Sureja, D., et al. POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Semantic Scholar. 2016.
- Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances.
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
- Lei, H., et al. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
-
Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
-
ResearchGate. POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Available at: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
National Center for Biotechnology Information. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available at: [Link]
Sources
The Thienopyrimidine Core: A Century of Discovery and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Privileged Scaffold
The thienopyrimidine nucleus, a fused heterocyclic system comprising a thiophene and a pyrimidine ring, stands as a testament to the enduring power of privileged scaffolds in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, a characteristic that has fueled over a century of research and development.[1][2] This guide provides a comprehensive technical overview of the discovery and history of thienopyrimidine compounds, from their initial synthesis to their current status as key components of clinically approved drugs and promising investigational agents. We will explore the evolution of synthetic strategies, the expanding understanding of their structure-activity relationships (SAR), and the pivotal discoveries that have cemented the thienopyrimidine core as a cornerstone of modern drug discovery.
The Dawn of a Scaffold: The Pioneering Synthesis of Thienopyrimidines
The journey of thienopyrimidines began in the early 20th century with the foundational work of German chemist Wilhelm Steinkopf. In 1914, Steinkopf reported the first synthesis of a thienopyrimidine, laying the groundwork for all subsequent explorations of this versatile heterocyclic system.[3] This seminal work, published in Justus Liebigs Annalen der Chemie, marked the genesis of a field that would blossom in the decades to come.
The early synthetic approaches to thienopyrimidines established two fundamental strategies that continue to be refined and utilized today:
-
Annulation of a Pyrimidine Ring onto a Thiophene Scaffold: This approach, often the more common of the two, begins with a pre-formed, appropriately substituted thiophene derivative. The pyrimidine ring is then constructed upon this thiophene core.
-
Construction of a Thiophene Ring onto a Pyrimidine Core: In this alternative strategy, a substituted pyrimidine serves as the starting material, and the thiophene ring is subsequently fused to it.
These two convergent strategies have provided medicinal chemists with a flexible and powerful toolkit for the creation of diverse thienopyrimidine libraries, enabling the systematic exploration of their chemical space and biological activities.
Evolution of Synthetic Methodologies: From Classical Reactions to Modern Innovations
The initial syntheses of thienopyrimidines relied on classical condensation and cyclization reactions. Over the years, the synthetic chemist's arsenal has expanded significantly, leading to more efficient, versatile, and regioselective methods for constructing the thienopyrimidine core.
The Gewald Aminothiophene Synthesis: A Cornerstone for Pyrimidine Annulation
A significant advancement in the synthesis of thienopyrimidines came with the development of the Gewald aminothiophene synthesis in the 1960s by Karl Gewald.[1] This robust and high-yielding multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene.[1][2] These 2-aminothiophenes are ideal precursors for the subsequent annulation of a pyrimidine ring.
Experimental Protocol: A Representative Gewald Aminothiophene Synthesis
A typical procedure for the Gewald reaction is as follows:
-
To a stirred solution of the starting ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).
-
Heat the reaction mixture at reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 2-aminothiophene derivative by recrystallization or column chromatography.
The resulting 2-aminothiophene can then be cyclized with various one-carbon synthons, such as formamide, formic acid, or orthoesters, to construct the pyrimidine ring and yield the final thienopyrimidine scaffold.[4][5]
Caption: Workflow of Thienopyrimidine Synthesis via Gewald Reaction.
The Thorpe-Ziegler Cyclization: Building the Thiophene Ring
For the alternative strategy of constructing the thiophene ring onto a pyrimidine core, the Thorpe-Ziegler cyclization has proven to be a valuable tool.[4][6] This intramolecular condensation reaction of a dinitrile, catalyzed by a base, forms a cyclic α-cyanoenamine. In the context of thienopyrimidine synthesis, a pyrimidine derivative bearing a mercaptoacetonitrile substituent can undergo Thorpe-Ziegler cyclization to form the fused thiophene ring.[6]
Experimental Protocol: A Representative Thorpe-Ziegler Cyclization for Thienopyrimidine Synthesis
-
Prepare the requisite pyrimidine precursor bearing a mercaptoacetonitrile moiety. This is often achieved by reacting a chloropyrimidine with mercaptoacetonitrile in the presence of a base.
-
Treat the pyrimidine-mercaptoacetonitrile derivative with a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent like ethanol or DMF.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., acetic acid) and extract the product with a suitable organic solvent.
-
Purify the resulting thienopyrimidine derivative by crystallization or chromatography.
Caption: Workflow of Thienopyrimidine Synthesis via Thorpe-Ziegler Cyclization.
A Pharmacological Odyssey: The Evolving Therapeutic Landscape of Thienopyrimidines
The initial decades following the discovery of thienopyrimidines saw sporadic investigations into their biological properties. Early studies, though not extensively documented in readily accessible modern databases, pointed towards a broad spectrum of activities, including antimicrobial, anti-inflammatory, and analgesic effects.[7][8][9] This early work, while not leading directly to clinical applications, established the thienopyrimidine scaffold as a pharmacologically active entity worthy of further investigation.
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in thienopyrimidine research, driven by advancements in molecular biology and high-throughput screening. The focus moved from broad biological screening to the targeted design of inhibitors for specific enzymes and receptors implicated in disease.
The Rise of Kinase Inhibitors: Thienopyrimidines in Oncology
A pivotal moment in the history of thienopyrimidines was their emergence as potent kinase inhibitors for the treatment of cancer.[6] The structural similarity of the thienopyrimidine core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.[10][11] This realization opened up a vast new field of research, leading to the development of numerous thienopyrimidine-based anticancer agents.
Case Study: Pictilisib (GDC-0941) - A Pioneer in PI3K Inhibition
Pictilisib (GDC-0941) is a prime example of a thienopyrimidine-based kinase inhibitor that has made a significant impact in the field of oncology.[12] It is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[12]
The discovery of Pictilisib was the result of a collaborative effort between academia and industry. The initial research was conducted at The Institute of Cancer Research, which then partnered with Piramed Pharma and later Genentech to develop the compound.[12] This journey highlights the importance of multidisciplinary collaboration in modern drug discovery.
Structure-Activity Relationship (SAR) Highlights for Thienopyrimidine-Based PI3K Inhibitors:
| Position of Substitution | Favorable Substituents for PI3K Inhibition |
| C2 | Small, polar groups that can interact with the hinge region of the kinase. |
| C4 | A substituted aniline or related aromatic system is often crucial for potency and selectivity. |
| Thiophene Ring | Substitution on the thiophene ring can modulate solubility, metabolic stability, and kinase selectivity. |
Beyond Oncology: Diverse Therapeutic Applications
While oncology has been a major focus, the therapeutic potential of thienopyrimidines extends to a wide range of other diseases.
-
Anti-inflammatory Agents: Thienopyrimidine derivatives have been investigated as inhibitors of various inflammatory mediators, including cyclooxygenases (COX) and lipoxygenases (LOX).[7][13]
-
Anti-infective Agents: The scaffold has shown promise in the development of antibacterial, antifungal, antiviral, and antiparasitic agents.[4][5][14] For instance, certain thienopyrimidines have been identified as inhibitors of Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcers.[5]
-
Central Nervous System (CNS) Disorders: The ability of some thienopyrimidines to cross the blood-brain barrier has led to their investigation for the treatment of various CNS disorders.
From Bench to Bedside: Thienopyrimidines in the Clinic
The culmination of decades of research is the successful translation of thienopyrimidine-based compounds into clinically approved drugs.
Case Study: Relugolix - A GnRH Receptor Antagonist
Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It is a thienopyrimidine derivative developed by Takeda and has been approved for the treatment of prostate cancer and uterine fibroids.[3] By blocking the GnRH receptor in the pituitary gland, Relugolix reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone levels in men and estrogen levels in women.
The development of an oral GnRH antagonist was a significant advancement, offering a more convenient treatment option compared to the injectable GnRH agonists that were the standard of care.
The Future of Thienopyrimidines: New Frontiers and Uncharted Territories
The story of thienopyrimidines is far from over. Ongoing research continues to uncover new biological activities and refine the design of next-generation therapeutic agents. The unique and adaptable nature of the thienopyrimidine scaffold ensures its continued relevance in the ever-evolving landscape of drug discovery.[1][6] Future directions in thienopyrimidine research are likely to include:
-
Targeting Novel Kinases and Other Enzymes: The versatility of the scaffold will be leveraged to design inhibitors for newly identified therapeutic targets.
-
Development of Multi-Targeted Ligands: The ability of thienopyrimidines to interact with multiple targets could be harnessed to create drugs that address complex diseases with a single molecule.
-
Application of New Synthetic Methodologies: The use of modern synthetic techniques, such as flow chemistry and photoredox catalysis, will enable the rapid and efficient synthesis of novel thienopyrimidine libraries.
-
Exploration of New Therapeutic Areas: The full pharmacological potential of the thienopyrimidine core is yet to be unlocked, and future research will undoubtedly reveal new and unexpected therapeutic applications.
Conclusion
From its humble beginnings in a German chemistry laboratory in 1914, the thienopyrimidine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its rich history is a testament to the power of fundamental synthetic chemistry and the relentless pursuit of new therapeutic agents. The journey of thienopyrimidines, from their initial discovery to their current clinical success, provides invaluable insights for researchers and drug development professionals. As our understanding of disease biology deepens and our synthetic capabilities expand, the thienopyrimidine core is poised to play an even more significant role in the development of innovative medicines for generations to come.
References
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved from [Link]
-
Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]
-
Nadar, S., Borkar, M., & Khan, T. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design, 105(6), e70146. [Link]
-
(2025). The Chemistry of Thienopyrimidines. ResearchGate. [Link]
-
Lagardère, P., Fersing, C., Masurier, N., & Lisowski, V. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
-
Priya, A., Nargund, S. L., & Kumar, M. N. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
Munchhof, M. J., Beebe, J. S., Casavant, J. M., Cooper, B. A., Doty, J. L., Higdon, R. C., Hillerman, S. M., Soderstrom, C. I., Knauth, E. A., Marx, M. A., Rossi, A. M. K., Sobolov, S. B., & Sun, J. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
-
(2025). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. ResearchGate. [Link]
-
(2025). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]
-
(2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Mugengana, A. K., Vita, N. A., Gandt, A. B., Moran, K., Agyapong, G., Sharma, L. K., Griffith, E. C., Liu, J., Yang, L., Gavrish, E., Hevener, K. E., LaFleur, M. D., & Lee, R. E. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. bioRxiv. [Link]
-
Sayed, M. T. M., Hassan, R. A., Halim, P. A., & El-Ansary, A. K. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 659–681. [Link]
-
Goudar, V., P, R., U, S., Hazra, K., & Nargund, L. G. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106. [Link]
-
(2025). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved from [Link]
-
(2025). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Lubenov, L. A. (2016). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 21(11), 1433. [Link]
-
Munchhof, M. J., Casavant, J. M., Cooper, B. A., Doty, J. L., God-save, S., Hess, M. A., Hillerman, S. M., Johnson, T. A., Knauth, E. A., Marx, M. A., Rossi, A. M. K., & Soderstrom, C. I. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670–6674. [Link]
-
Guo, Y., Zhang, Y., & Yang, X. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
(2025). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. ResearchGate. [Link]
-
(2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]
-
El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][6]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1045. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(8), 1547–1554. [Link]
-
(2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. E. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(7), 2659–2665. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(21), 5036. [Link]
-
(n.d.). Catalog Record: Liebigs Annalen der Chemie. HathiTrust Digital Library. Retrieved from [Link]
-
Ali, M. A., Lee, C. H., & Choh, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1159–1194. [Link]
-
(n.d.). Liebigs Annalen. Wikipedia. Retrieved from [Link]
-
(n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. HathiTrust Digital Library. Retrieved from [Link]
-
(n.d.). Liebigs Annalen. Baran Lab. Retrieved from [Link]
-
(n.d.). Full text of "Bibliography of bibliographies on chemistry and chemical technology, 1900-1924;". Internet Archive. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine and Its Analogs: A Modular Approach
An Application Note for Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif for a wide range of therapeutic agents, including kinase inhibitors, anticancer, and anti-inflammatory drugs.[1][2] Its significance stems from its structural resemblance to the native purine nucleobases, allowing it to function as a bioisostere and interact with various biological targets.[3] This application note provides a detailed, three-step synthetic protocol for 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, a key intermediate for generating a library of pharmacologically active compounds. The protocol is designed to be modular, allowing for the straightforward synthesis of diverse analogs by modifying the starting materials. We delve into the mechanistic rationale behind each synthetic step, offer guidance on characterization, and provide a workflow for troubleshooting, ensuring both reproducibility and a deep understanding of the chemical transformations.
Overall Synthetic Workflow
The synthesis is structured as a three-stage process, beginning with the construction of the core thiophene ring via the Gewald reaction, followed by the annulation of the pyrimidine ring, and concluding with a functionalization step to install the reactive chloro group at the 4-position. This final chlorination step yields a versatile intermediate, primed for nucleophilic substitution to generate diverse analog libraries.
Figure 1: Overall synthetic workflow for this compound.
PART 1: Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Acetophenone | Sigma-Aldrich | ≥99% |
| Ethyl cyanoacetate | Sigma-Aldrich | 98% |
| Sulfur | Sigma-Aldrich | Reagent grade |
| Morpholine | Sigma-Aldrich | 99% |
| Ethanol | Fisher Scientific | Anhydrous |
| Acetic Anhydride | Sigma-Aldrich | ≥99% |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ACS Reagent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Reagent Grade |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate (Intermediate 1)
This step employs the Gewald three-component reaction, a robust method for synthesizing polysubstituted 2-aminothiophenes.[4][5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (12.0 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and anhydrous ethanol (80 mL).
-
Reagent Addition: Stir the mixture until all components are dissolved. Add elemental sulfur (3.2 g, 100 mmol) followed by the dropwise addition of morpholine (8.7 g, 100 mmol) over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A yellow precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities. Dry the resulting yellow solid under vacuum to yield Ethyl 2-amino-5-phenylthiophene-3-carboxylate .
Expected Yield: 75-85%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity before proceeding.
Step 2: Synthesis of 2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)
This stage involves the cyclization of the 2-aminothiophene intermediate with acetic anhydride to form the fused pyrimidinone ring system.[6][7]
-
Reaction Setup: Place the dried Ethyl 2-amino-5-phenylthiophene-3-carboxylate (26.1 g, 100 mmol) from the previous step into a 250 mL round-bottom flask.
-
Reagent Addition: Add acetic anhydride (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 140°C) for 3-4 hours. The solid will dissolve as the reaction proceeds. Monitor the reaction by TLC (1:1 Hexanes:EtOAc).
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one .
Expected Yield: 80-90%. Characterization: Confirm the structure via NMR and Mass Spectrometry.
Step 3: Synthesis of this compound (Target Compound)
The final step is the conversion of the pyrimidinone to the 4-chloro derivative using a standard chlorinating agent.[8] This product is the key building block for analog synthesis.
-
Reaction Setup: In a fume hood, add 2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (25.6 g, 100 mmol) to a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 105°C) for 4-5 hours. The solution should become homogeneous.
-
Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction. Perform this step slowly in a large beaker within the fume hood.
-
Extraction: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases. Extract the product with dichloromethane (DCM, 3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to yield pure This compound .
Expected Yield: 70-80%. Characterization: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.[3][9]
PART 2: Mechanism, Rationale, and Analog Synthesis
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and adapting the protocol for different analogs.
Figure 2: Simplified mechanistic pathway for the synthesis.
-
Gewald Reaction Rationale: This reaction is a cornerstone of thiophene synthesis.[10] It begins with a Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate), catalyzed by the base (morpholine).[4] The resulting α,β-unsaturated nitrile then undergoes a Michael addition by a sulfur-containing nucleophile formed in situ. Subsequent intramolecular cyclization and tautomerization yield the stable 2-aminothiophene aromatic ring.[11] Ethanol is an excellent solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Pyrimidine Annulation Rationale: The reaction with acetic anhydride serves a dual purpose. First, it acetylates the primary amino group of the thiophene intermediate.[6] The resulting amide then undergoes an intramolecular cyclization by attacking the ester carbonyl. Subsequent elimination of ethanol forms the stable, six-membered pyrimidinone ring. Refluxing in neat acetic anhydride provides both the reagent and the high-temperature solvent needed for the reaction to proceed efficiently.
-
Chlorination Rationale: The thieno[2,3-d]pyrimidin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy form. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that converts the hydroxyl group into a good leaving group (a phosphate ester), which is then displaced by a chloride ion to form the final 4-chloro product.[8] This transformation is critical as it converts a relatively unreactive hydroxyl group into a highly reactive chloro group, which is an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.
Modular Synthesis of Analogs
The true power of this protocol lies in its modularity. By substituting the initial reagents, a diverse library of analogs can be synthesized.
| Step | Reagent to Vary | Position Modified | Example Variation | Resulting Analog Moiety |
| 1 | Ketone (R¹-CO-R²) | 5- and 6- positions | 4'-Methoxyacetophenone | 6-(4-methoxyphenyl)- |
| 1 | Ketone (R¹-CO-R²) | 5- and 6- positions | Cyclohexanone | 5,6,7,8-Tetrahydrobenzo[10][12]thieno- |
| 2 | Acylating/Cyclizing Agent | 2- position | Propionic Anhydride | 2-Ethyl- |
| 2 | Acylating/Cyclizing Agent | 2- position | Benzoyl Chloride | 2-Phenyl- |
| 3 | Nucleophile (on final product) | 4- position | Aniline | 4-(Phenylamino)- |
| 3 | Nucleophile (on final product) | 4- position | Piperidine | 4-(Piperidin-1-yl)- |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Hassan, A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry, 167, 254-268. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
-
Putrov, D., et al. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2017(6), 308-348. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. Open Lab Notebooks. [Link]
-
Ochiai, M., et al. (1988). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 108(7), 654-661. [Link]
-
Sahu, S., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 963-974. [Link]
-
Bozorov, K., et al. (2019). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. Molecules, 24(21), 3965. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1256-1266. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
National Center for Biotechnology Information. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
-
ResearchGate. Synthesis of thieno[2,3-d]pyrimidines 2 and 3. [Link]
-
ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
National Institutes of Health. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
-
Guenther, W., & Wolf, E. (1987). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Organic Preparations and Procedures International, 19(1), 57-65. [Link]
-
Le, T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24671. [Link]
-
de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(21), 6488. [Link]
-
Longdom Publishing. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives. Organic Chemistry: Current Research. [Link]
-
MDPI. (2019). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Qureshi, F., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Zaydi, K. M., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M949. [Link]
-
ResearchGate. (2004). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. Heteroatom Chemistry. [Link]
-
ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4048-4053. [Link]
-
MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. [Link]
-
Semantic Scholar. (2016). Thieno(2,3-d)Pyrimidine-4-Ones. Part 5. Hydrogen Chloride Promoted Synthesis of 2-Aryl-3,4-dihydrothieno(2,3-d)pyrimidine-4-ones. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine in Anticancer Research
Introduction: The Emergence of Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," forming the backbone of numerous compounds with potent and diverse biological activities.[1][2][3] Structurally analogous to purines, these compounds are adept at interacting with a variety of biological targets, making them a fertile ground for the development of novel therapeutics.[1][4] In the realm of oncology, thieno[2,3-d]pyrimidine derivatives have demonstrated considerable promise, with research highlighting their roles as inhibitors of key signaling pathways implicated in cancer progression.[5][6][7]
This document provides detailed application notes and protocols for the investigation of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine , a specific derivative poised for exploration in anticancer research. Its unique substitution pattern—a reactive chlorine atom at the 4-position, a methyl group at the 2-position, and a phenyl ring at the 6-position—suggests a potential for multi-targeted activity and offers a versatile handle for further chemical modification.[8] The protocols outlined herein are designed to guide researchers in the systematic evaluation of this compound's anticancer potential, from initial cytotoxicity screening to more in-depth mechanistic studies.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
(A 2D chemical structure diagram should be displayed here. As I cannot generate images, I will provide a Graphviz representation of the core structure.)
Caption: Key properties of this compound.
Proposed Mechanisms of Anticancer Activity
The anticancer activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to interfere with critical cellular processes. Based on the extensive research on this class of compounds, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
Kinase Inhibition
A primary mechanism of action for many thieno[2,3-d]pyrimidines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The thieno[2,3-d]pyrimidine core can act as a scaffold that mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases and block their activity.
-
VEGFR-2 Inhibition: Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another well-established target for this class of compounds. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidines can block EGFR signaling and halt this proliferative drive.
-
Other Kinase Targets: Other kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), may also be targeted, affecting cell morphology and migration.[7]
Caption: Proposed mechanism of kinase inhibition.
Topoisomerase II Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[6] Certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[6] This mechanism is particularly relevant for rapidly dividing cancer cells that are highly dependent on topoisomerase activity.
Disruption of Microtubule Dynamics
The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Some thieno[2,3-d]pyrimidine derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
Antifolate Activity
Thieno[2,3-d]pyrimidines can also act as antifolates, targeting enzymes involved in de novo purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[10] By inhibiting these enzymes, the compounds can deplete the cellular pool of purines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Assessment by Hoechst 33342 Staining
Objective: To qualitatively and quantitatively assess the induction of apoptosis by the compound.
Principle: Hoechst 33342 is a fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, the chromatin condenses and the nuclei become fragmented, resulting in brightly stained, condensed, or fragmented nuclei that can be visualized by fluorescence microscopy.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
Hoechst 33342 solution (10 mg/mL in water)
-
Paraformaldehyde (4% in PBS)
-
PBS
-
24-well plates with sterile coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in 24-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution (diluted to 1 µg/mL in PBS) for 10 minutes in the dark.
-
Washing and Mounting: Wash the cells again with PBS and mount the coverslips on glass slides using a mounting medium.
-
Visualization and Analysis: Observe the cells under a fluorescence microscope using a UV filter. Normal nuclei will appear uniformly and faintly stained, while apoptotic nuclei will be condensed, bright, and fragmented. Count the number of apoptotic cells versus the total number of cells in several random fields to quantify the percentage of apoptosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histograms.
Illustrative Data Presentation
While specific experimental data for this compound is not yet publicly available, the following table illustrates the type of data that would be generated from the cytotoxicity assay, based on the activity of structurally similar thieno[2,3-d]pyrimidine derivatives.[1][4][11]
Table 1: Illustrative IC₅₀ Values of a Structurally Similar Thieno[2,3-d]pyrimidine Derivative
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.8 |
| A549 | Lung Cancer | 8.3 |
| HCT116 | Colon Cancer | 4.2 |
| HepG2 | Liver Cancer | 7.5 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols detailed in this document provide a robust framework for its initial in vitro characterization. Based on the extensive literature on the thieno[2,3-d]pyrimidine class, this compound is likely to exhibit anticancer activity through mechanisms such as kinase inhibition, topoisomerase II inhibition, or disruption of microtubule dynamics.
Future research should focus on elucidating the precise molecular target(s) of this compound through techniques like thermal shift assays, kinase profiling, and affinity chromatography. Furthermore, the reactive chlorine at the 4-position provides an excellent opportunity for the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR) and optimize the compound's potency and selectivity. Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and toxicity profile.
References
-
Saddik, A. A., et al. (2017). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2875-2882. Available from: [Link]
-
Guo, et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(3), 1948-1967. Available from: [Link]
-
Cao, S., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. European Journal of Medicinal Chemistry, 157, 107-117. Available from: [Link]
-
Saddik, A. A. (2017). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
El-Sayed, M. A., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Biomolecular Structure and Dynamics, 41(17), 8439-8454. Available from: [Link]
-
Guo, et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]
-
Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. Available from: [Link]
-
Li, X., et al. (2022). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 27(23), 8259. Available from: [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 126966. Available from: [Link]
-
Guo, et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]
-
Wang, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2374-2391. Available from: [Link]
-
Amr, A. E. G. E., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Journal of Chemical and Pharmaceutical Research, 7(3), 133-143. Available from: [Link]
-
Wang, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C13H9ClN2S) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Introduction: Unveiling the Therapeutic Potential of a Novel Thienopyrimidine Compound
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with significant therapeutic potential in oncology.[1] This document provides a comprehensive guide for the in vitro experimental design and evaluation of a specific derivative, 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine . As a member of this chemical class, the compound is hypothesized to exert its biological effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Derivatives of thieno[2,3-d]pyrimidine have been demonstrated to target several critical oncogenic kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).[2][3][4] These kinases are often dysregulated in various cancers, making them attractive targets for therapeutic intervention. The primary mechanism of action for thienopyrimidine-based inhibitors is competitive inhibition of ATP binding to the kinase domain, which blocks downstream signaling pathways essential for tumor growth.[1]
This guide is intended for researchers, scientists, and drug development professionals. It outlines a hierarchical in vitro screening strategy, starting with broad assessments of cytotoxicity and progressing to more specific biochemical and cell-based assays to elucidate the compound's mechanism of action and potency. Each protocol is designed as a self-validating system with detailed explanations of experimental choices and data interpretation.
Hierarchical In Vitro Screening Workflow
The initial in vitro characterization of this compound should follow a logical progression from broad phenotypic screening to specific target engagement and mechanistic studies. This approach ensures a thorough evaluation of the compound's biological activity and provides a solid foundation for further preclinical development.
Caption: A generalized workflow for the in vitro screening of this compound.
Part 1: Primary Screening - Assessing Cytotoxicity and Antiproliferative Activity
The initial step is to determine the compound's effect on the viability and proliferation of cancer cells.[5][6] This is a fundamental assessment to establish a dose-dependent biological response and to identify cancer cell lines that are sensitive to the compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549) and a normal cell line (e.g., CHO)[2][8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound ID | Cell Line | IC50 (µM) |
| This compound | HCT-116 | Experimental Value |
| This compound | HepG2 | Experimental Value |
| This compound | MCF-7 | Experimental Value |
| This compound | A549 | Experimental Value |
| This compound | CHO | Experimental Value |
Part 2: Secondary Assays - Target Identification and Engagement
Once the cytotoxic potential of the compound is established, the next step is to investigate its direct interaction with its putative molecular targets and its effect on downstream signaling pathways within the cell.
Protocol 2: Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified kinases. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays. The following is a general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay, Promega).
Materials:
-
Purified recombinant kinases (e.g., VEGFR-2, EGFR, PI3K)
-
This compound (stock solution in DMSO)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and ATP in the kinase assay buffer.
-
Add serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate at room temperature for 1 hour.
-
-
ATP Depletion and ADP Conversion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no kinase control) / (Luminescence of vehicle control - Luminescence of no kinase control)) x 100]
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | Experimental Value |
| EGFR | Experimental Value |
| PI3K | Experimental Value |
Protocol 3: Western Blot Analysis of Phospho-Proteins
This cell-based assay confirms that the compound inhibits the intended signaling pathway within a cellular context by measuring the phosphorylation status of downstream effector proteins.
Caption: Simplified signaling pathway illustrating potential targets of the compound.
Materials:
-
Sensitive cancer cell line identified in the primary screen
-
This compound
-
Growth factors (e.g., VEGF, EGF)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2 pathway) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Part 3: Mechanistic Studies - Elucidating the Mode of Action
Understanding how the compound induces cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[9]
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Materials:
-
Sensitive cancer cell line
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust and comprehensive strategy for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, target engagement, and mechanism of action, researchers can gain critical insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding lead optimization, further preclinical studies, and ultimately, the clinical development of this promising compound.
References
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Full article: Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]
-
Selected thienopyrimidines derivatives as biological active compounds. ResearchGate. [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC - NIH. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
analytical methods for quantifying 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine in biological samples
Application Note & Protocol: AN2026-01
Topic: A Validated High-Throughput LC-MS/MS Method for the Quantification of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine in Human Plasma
Abstract
This document details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. Thienopyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors in oncology.[1][2] Accurate quantification in biological matrices is therefore essential for preclinical and clinical pharmacokinetic (PK) and toxicokinetic (TK) studies. The described method utilizes a simple and rapid protein precipitation (PPT) technique for sample preparation, ensuring minimal matrix effects and high recovery.[3][4] Chromatographic separation is achieved using a reverse-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6] This protocol demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range, making it suitable for supporting drug development programs.
Introduction & Scientific Rationale
The thieno[2,3-d]pyrimidine core is a key pharmacophore found in numerous biologically active molecules.[7] As structural analogs of biogenic purines, these compounds can act as antimetabolites or interact with various enzymatic targets.[7] this compound (the Analyte) is a representative compound from this class. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable bioanalytical method is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological fluids due to its inherent selectivity, sensitivity, and wide dynamic range.[4][8] The primary challenge in bioanalysis is mitigating the impact of the biological matrix (e.g., proteins, phospholipids, salts), which can cause ion suppression or enhancement and affect analytical accuracy.[9] The selection of an appropriate sample preparation strategy is therefore critical. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation (PPT) provides a superior balance of speed, simplicity, and cost-effectiveness, making it ideal for high-throughput screening in a drug discovery or development setting.[10][11]
This application note provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure data integrity and regulatory compliance.
Overall Analytical Workflow
The complete analytical process follows a systematic, validated sequence to ensure reproducibility and accuracy.
Figure 1: High-level overview of the bioanalytical workflow.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Analyte: this compound (Reference Standard, purity >99%)
-
Internal Standard (IS): 4-Chloro-2-methyl-d3-6-phenylthieno[2,3-d]pyrimidine (Stable Isotope Labeled, purity >99%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from certified vendors.
Instrumentation
-
Liquid Chromatograph: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
General Lab Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, analytical balance.
Standard Solutions and Sample Preparation
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the Analyte and Internal Standard reference materials into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard (WS) Solutions: Serially dilute the Analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.
Preparation of Calibration (CAL) and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Analyte working standards to achieve the desired concentrations for the calibration curve. A typical curve may consist of 8-10 non-zero points.
-
Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol: Protein Precipitation
This protocol is designed for high-throughput analysis, prioritizing speed and simplicity while maintaining analytical integrity.
Figure 2: Step-by-step protein precipitation workflow.
Rationale for Choices:
-
Acetonitrile: Chosen as the precipitation solvent because it efficiently denatures plasma proteins and is a common mobile phase component, ensuring compatibility with the LC system.[3]
-
3:1 Solvent-to-Plasma Ratio: This ratio provides a sufficient excess of organic solvent to ensure complete protein removal without overly diluting the sample, which could compromise sensitivity.
-
Internal Standard Addition: The IS is added with the precipitation solvent to streamline the process and ensure it is present during all subsequent steps, allowing it to accurately compensate for variability.[12][13] Using a stable isotope-labeled IS is the preferred approach as its chemical and physical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior closely through extraction and ionization.[13][14]
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1x50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-10% B), 3.1-4.0 min (10% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | m/z 261.1 → 226.1 (Precursor [M+H]⁺ → Product) |
| IS Transition | m/z 264.1 → 229.1 (Precursor [M+H]⁺ → Product) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for maximum signal (e.g., 25 eV) |
Note: MRM transitions are predicted based on the analyte's structure (C₁₃H₉ClN₂S, MW: 260.76) and must be empirically determined and optimized via infusion of the pure compound.
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[6][15][16] The following validation experiments are required.
Table 3: Method Validation Parameters and Acceptance Criteria (Based on FDA M10 Guidance[6])
| Validation Parameter | Experiment Description | Acceptance Criteria |
|---|---|---|
| Selectivity | Analyze at least six lots of blank plasma to check for interferences at the retention times of the analyte and IS. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (≥6 non-zero points) on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) over three separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples from different plasma lots to the response in a neat solution. | CV of the IS-normalized matrix factor across lots should be ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term storage (-80°C), and post-preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol leverages a simple and efficient protein precipitation sample preparation technique, making it highly suitable for the rapid analysis required in drug development. The methodology is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation, ensuring the generation of high-quality, reliable data for pharmacokinetic and other toxicological assessments.
References
- U.S. Food and Drug Administration. (2025).
- Slideshare. (n.d.).
- BenchChem. (2025). A Robust and Validated LC-MS/MS Method for the Quantification of Thienopyrimidine Compound XYZ in Human Plasma.
- U.S. Food and Drug Administration. (2018).
- Vertex AI Search. (n.d.).
- U.S. Food and Drug Administration. (2022).
- RSC Publishing. (2014).
- Tecan Blog. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- National Institutes of Health. (n.d.).
- Agilent Technologies. (n.d.).
- Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
- Guidechem. (n.d.). 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE 56843-79-9 wiki.
- PubChem. (n.d.). 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.
- Sigma-Aldrich. (n.d.). Internal standard for lc-ms/ms method.
- Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?
- MDPI. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites...
- BenchChem. (n.d.). 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods - Biological Samples.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
- Semantic Scholar. (n.d.). LC-MS-MS experiences with internal standards.
- PubMed. (2009).
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
- PubMed. (2022).
- ChemicalBook. (n.d.). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE.
- Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-6-methylthieno[2,3-d]pyrimidine.
- PubMed. (2022).
- ResearchGate. (2020). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
- ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. tecan.com [tecan.com]
- 11. agilent.com [agilent.com]
- 12. nebiolab.com [nebiolab.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. youtube.com [youtube.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols: High-Throughput Screening of Thienopyrimidine Compound Libraries
Authored by: A Senior Application Scientist
Introduction: The Thienopyrimidine Scaffold and High-Throughput Screening
Thienopyrimidines represent a class of heterocyclic compounds that have garnered immense interest in drug discovery. Their structural resemblance to native purines allows them to interact with a wide array of biological targets, making them a "privileged scaffold" for therapeutic development.[1][2] Thienopyrimidine derivatives have been successfully developed as potent modulators of protein kinases, G-protein coupled receptors (GPCRs), and various enzymes, showing promise in oncology, inflammation, and infectious diseases.[3][4][5][6]
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify those that modulate a specific biological pathway.[7] This automated, miniaturized approach allows for the efficient identification of "hits" that serve as the starting point for medicinal chemistry optimization and lead development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, validating, and executing robust HTS campaigns for thienopyrimidine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring the generation of high-quality, reproducible, and actionable data.
Chapter 1: The Target Landscape of Thienopyrimidine Derivatives
The choice of an HTS assay is fundamentally dictated by the biological target of interest. Thienopyrimidines are versatile and have been shown to interact with several major classes of drug targets. Understanding this landscape is critical for selecting a relevant and effective screening strategy.
-
Protein Kinase Inhibition: A significant portion of thienopyrimidine research has focused on the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Phosphoinositide 3-Kinases (PI3Ks).[2][5] Kinases are crucial signaling enzymes that are frequently dysregulated in cancer, making them prime therapeutic targets. Assays for this class typically measure the reduction in the phosphorylation of a substrate.
-
G-Protein Coupled Receptor (GPCR) Modulation: Thienopyrimidine-based compounds have been identified as antagonists for GPCRs, including the orphan receptor GPR55.[8][9][10] GPCRs are the largest family of membrane receptors and are the targets of a substantial percentage of all modern drugs. Screening assays often monitor downstream signaling events, such as second messenger production (e.g., calcium influx) or protein recruitment (e.g., β-arrestin).[11]
-
Enzyme Inhibition: Beyond kinases, thienopyrimidines can inhibit other enzyme classes. For example, derivatives have been identified as inhibitors of ectonucleotidases (h-NTPDases) and bacterial respiratory complex I, highlighting their potential as anti-thrombotic and anti-infective agents, respectively.[4][12][13]
Chapter 2: Foundations of a Self-Validating HTS Assay
A successful HTS campaign is built on a robust, validated assay. The goal is to create a self-validating system where data quality is monitored continuously, ensuring that identified hits are genuine and not artifacts of the assay technology.
Selecting the Appropriate Assay Technology
The choice between a biochemical (target-based) and a cell-based assay depends on the scientific question. Biochemical assays use purified components and are excellent for direct target engagement, while cell-based assays provide a more physiologically relevant context by measuring activity within a living cell.[14]
Commonly used HTS technologies include:
-
Fluorescence-Based Assays: These methods, including Förster Resonance Energy Transfer (FRET), are highly sensitive and widely used to monitor enzymatic activity or binding events.[15][16][17] They offer a good balance of cost and sensitivity.[15]
-
Luminescence-Based Assays: Technologies like Bioluminescence Resonance Energy Transfer (BRET) and luciferase reporters generate light through a chemical reaction, resulting in very low background and high sensitivity. They are particularly powerful for cell-based assays measuring signaling or gene expression.[18][19][20]
-
Amplified Luminescent Proximity (Alpha) Assays: AlphaScreen® and AlphaLISA® are versatile, bead-based technologies that measure the interaction of molecules.[21][22] When a biological interaction brings donor and acceptor beads into close proximity (~200 nm), a cascade of chemical reactions produces a strong luminescent signal.[23][24] This homogenous ("no-wash") format is ideal for HTS automation.[25]
Assay Validation: Quantifying Performance
Before committing a large compound library to a screen, the assay must be rigorously validated.[26] This process involves establishing the assay's robustness, reproducibility, and suitability for the HTS format. The single most important metric for this is the Z'-Factor.
The Z'-Factor is a statistical parameter that quantifies the separation between the positive and negative controls in an assay, taking into account the data variation.[27][28] It provides a measure of assay quality that is superior to a simple signal-to-background ratio because it incorporates the standard deviation of the signals.[29][30]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., maximal inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., no inhibition/DMSO).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[31] |
| 0 to 0.5 | A marginal assay; may be acceptable but requires caution.[30][31] |
| < 0 | The assay is not suitable for screening.[30][31] |
A Z'-factor consistently above 0.5 indicates a large separation window between controls with low data variability, giving high confidence in the identification of hits.[27]
Chapter 3: Detailed HTS Protocols
The following protocols provide step-by-step methodologies for screening thienopyrimidine derivatives against common target classes. They are designed for 384-well microplate formats but can be adapted.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol assesses the ability of thienopyrimidine compounds to inhibit a purified protein kinase. It quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.
-
Principle: Kinase activity produces ADP. In the detection step, remaining ATP is depleted, and then ADP is converted back to ATP, which fuels a luciferase/luciferin reaction. A lower luminescent signal corresponds to higher kinase inhibition.
-
Materials:
-
Purified kinase and its specific substrate peptide.
-
Thienopyrimidine compound library (typically 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
White, opaque 384-well assay plates.
-
Acoustic dispenser (e.g., Echo) or pin tool for compound transfer.
-
Luminometer plate reader.
-
-
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 20-50 nL of thienopyrimidine compounds from the library source plates to the assay plates to achieve a final screening concentration (e.g., 10 µM). Plate DMSO into control wells (negative control) and a known potent inhibitor (positive control).
-
Kinase Addition: Prepare a 2X kinase solution in assay buffer. Add 5 µL to each well of the assay plate.
-
Initiate Reaction: Prepare a 2X ATP/substrate solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Causality Note: The two-step detection process is crucial. The first step eliminates unused ATP from the primary reaction, ensuring that the final luminescent signal is directly proportional only to the ADP produced by the kinase, thereby increasing assay accuracy.
Protocol 2: Cell-Based GPCR Antagonist Assay (β-Arrestin Recruitment)
This protocol identifies thienopyrimidine antagonists that block agonist-induced recruitment of β-arrestin to a GPCR of interest, a key step in receptor desensitization.
-
Principle: The assay uses a cell line stably expressing the target GPCR fused to one enzyme fragment and β-arrestin fused to the other. Agonist stimulation brings the fragments together, creating an active enzyme that cleaves a substrate to produce a chemiluminescent signal. An antagonist will prevent this, reducing the signal. This approach was used to identify GPR55 antagonists.[8][9]
-
Materials:
-
CHO or HEK293 cells engineered with a β-arrestin recruitment assay system (e.g., PathHunter®, DiscoveRx).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
GPCR agonist (positive control).
-
Thienopyrimidine compound library.
-
White, clear-bottom 384-well cell culture plates.
-
Detection reagents for the specific assay system.
-
Luminometer plate reader.
-
-
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 20-50 nL of thienopyrimidine compounds to the cell plates to achieve the desired final concentration. Also add DMSO (negative control) and a known antagonist (positive control).
-
Pre-incubation: Incubate the plates with the compounds for 30-60 minutes at 37°C. This allows the compounds to enter the cells and engage the target.
-
Agonist Stimulation: Add the GPCR agonist at a pre-determined EC₈₀ concentration to all wells except for the "no agonist" control wells.
-
Incubation: Incubate for 90 minutes at 37°C to allow for β-arrestin recruitment.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol. This typically involves a single addition and a 60-minute incubation at room temperature.
-
Data Acquisition: Read the chemiluminescence on a plate reader.
-
-
Causality Note: Using the agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response) creates a sensitive window for detecting antagonists. It provides a strong signal that can be robustly inhibited without being saturating, which might mask the effects of weaker antagonists.
Chapter 4: From Raw Data to Confirmed Hits
The output of an HTS campaign is a large dataset that requires careful analysis to identify promising compounds and discard false positives.[32] The process involves several stages, from primary data analysis to hit confirmation and triage.
Primary Data Analysis and Hit Selection
-
Quality Control: The first step is to assess the quality of the screen on a plate-by-plate basis by calculating the Z'-Factor for the intra-plate controls.[33][34] Plates that do not meet the quality criteria (e.g., Z' < 0.5) should be flagged for review or repeated.
-
Data Normalization: Raw data is converted to a more comparable format, such as percent inhibition or percent activity. This is typically done relative to the plate's own positive and negative controls to minimize plate-to-plate variability and systematic errors like edge effects.[35]
-
Hit Identification: A "hit" is defined as a compound whose activity exceeds a certain statistical threshold. A common method is to set the hit threshold at three times the standard deviation of the negative (DMSO) control population (e.g., % inhibition > μDMSO + 3σDMSO).
The Hit Triage Cascade
A primary hit is not a lead. It must survive a rigorous triage process to confirm its activity and rule out artifacts.
-
Hit Confirmation: The first step is to re-test the primary hits, often from a freshly sourced or synthesized powder sample, to ensure the activity is real and not due to sample degradation or contamination.[32]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This is a critical parameter for prioritizing compounds.
-
Orthogonal Assays: It is essential to confirm the hit's activity in a secondary assay that uses a different technology or detects a different readout.[36] For example, a kinase hit from the ADP-Glo™ assay could be confirmed using a FRET-based assay that directly measures substrate phosphorylation. This helps to eliminate compounds that interfere with the primary assay's detection method (e.g., luciferase inhibitors).
-
Selectivity and Counter-Screens: Thienopyrimidine hits should be tested against related targets to determine their selectivity profile. A kinase inhibitor, for instance, would be screened against a panel of other kinases. This helps identify specific inhibitors and flags promiscuous compounds early in the process.
Data Summary Table
The following table structure is recommended for summarizing and comparing confirmed hits.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Selectivity (Target X vs. Target Y) |
| TP-001 | 95.2 | 0.15 | 0.21 | >100-fold |
| TP-002 | 88.1 | 1.2 | 1.5 | 10-fold |
| TP-003 | 75.6 | 5.8 | >20 | 2-fold |
Conclusion
The thienopyrimidine scaffold holds significant potential for the development of novel therapeutics. A successful drug discovery effort, however, relies on the quality of the initial high-throughput screen. By embracing a scientifically rigorous approach to assay design, incorporating robust validation metrics like the Z'-Factor, and executing a logical hit triage cascade, researchers can maximize their chances of identifying high-quality, tractable hit compounds. This structured methodology ensures that resources are focused on the most promising thienopyrimidine derivatives, accelerating their journey from initial discovery to potential clinical candidates.
References
-
Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
-
Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. [Link]
-
Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
-
Gogichaeva, N.V. (2015). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo. [Link]
-
Kovalevich, J., & Langford, D. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. [Link]
-
Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Di Mauro, G., & Al-Horani, R. A. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
-
BMG LABTECH. AlphaScreen. BMG LABTECH Website. [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Selvin, P. R., et al. (2012). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. Structure. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]
-
Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]
-
Wikipedia. High-throughput screening. Wikipedia. [Link]
-
Gara, M. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Wang, Z., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]
-
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics. [Link]
-
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]
-
On HTS. (2023). Z-factor. Medium. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Wikipedia. Z-factor. Wikipedia. [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]
-
Pinheiro, C., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]
-
Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. [Link]
-
Macarron, R., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Drutman, S. B., & Houghten, R. A. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]
-
Li, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. International Journal of Molecular Sciences. [Link]
-
Figuerola-Asencio, L., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters. [Link]
-
Figuerola-Asencio, L., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. PMC - PubMed Central. [Link]
-
Richter, M. F., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. [Link]
-
Figuerola-Asencio, L., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ResearchGate. [Link]
-
Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
-
Shi, L., et al. (2016). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. [Link]
-
Massart, S. (2021). Preparing the laboratory for the use of HTS: General and technical requirements. Valitest. [Link]
-
Khan, A., et al. (2023). Selected thienopyrimidines derivatives as biological active compounds. ResearchGate. [Link]
-
McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
Rashid, U., et al. (2022). Identification of thienopyrimidine glycinates as selective inhibitors for h-NTPDases. Bioorganic Chemistry. [Link]
-
Figuerola-Asencio, L., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. PubMed. [Link]
-
Rashid, U., et al. (2022). Identification of Thienopyrimidine Glycinates as Selective Inhibitors for h-NTPDases. ResearchGate. [Link]
-
Comac Medical. (2025). Clinical Trial Protocol Development Best Practices for Success. Comac Medical. [Link]
-
Elmongy, E. I., et al. (2022). Top screening scoring synthesized compounds on the viability of HT-29.... ResearchGate. [Link]
-
Biorasi. (2021). Keep it Simple: The Top 5 Steps for Successful Protocol Design. Biorasi. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Elmongy, E. I., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of thienopyrimidine glycinates as selective inhibitors for h-NTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. indigo.uic.edu [indigo.uic.edu]
- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] The Use of AlphaScreen Technology in HTS: Current Status | Semantic Scholar [semanticscholar.org]
- 25. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 28. Z-factor - Wikipedia [en.wikipedia.org]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. assay.dev [assay.dev]
- 31. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 32. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 33. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benthamdirect.com [benthamdirect.com]
- 35. info2.uqam.ca [info2.uqam.ca]
- 36. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Leveraging 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is structurally bioisosteric to purine, the fundamental building block of adenine and guanine in our DNA and RNA.[1] This inherent resemblance to a critical biological motif has made the thieno[2,3-d]pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its rigid, planar nature provides a well-defined framework for orienting functional groups to interact with biological targets, particularly the ATP-binding site of protein kinases.[2] Consequently, this scaffold is a cornerstone in the development of inhibitors for various protein kinases, leading to a wide range of therapeutic candidates for diseases like cancer and inflammatory disorders.[1][2][3]
This application note provides a detailed guide on utilizing a specific, highly versatile starting material—4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine —for conducting comprehensive structure-activity relationship (SAR) studies. We will explore the strategic rationale behind its design, provide detailed protocols for analog synthesis and biological evaluation, and demonstrate how to interpret the resulting data to guide lead optimization.
Analysis of the Starting Scaffold: A Platform for Chemical Diversification
The power of this compound as a starting point for SAR lies in its distinct, chemically addressable regions. Each substituent serves a specific purpose, providing a logical framework for systematic modification.
-
The 4-Chloro Group: This is the primary "handle" for diversification. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of nucleophiles (amines, alcohols, thiols), enabling chemists to probe interactions within the solvent-exposed region of a binding pocket or to engage key "hinge-binding" residues common in kinase active sites.[4]
-
The 6-Phenyl Group: This bulky, lipophilic group often occupies a deeper, hydrophobic pocket in the target protein. Its presence is crucial for initial binding affinity. SAR studies can explore modifications to this ring (e.g., adding substituents at the ortho, meta, or para positions) to optimize van der Waals interactions, modulate solubility, and fine-tune electronic properties. Varying substituents at this position has been shown to tune inhibitor potency into the nanomolar range.[3]
-
The 2-Methyl Group: This small alkyl group typically points towards a smaller hydrophobic pocket. While it can be modified, it is often retained in initial SAR studies to maintain a baseline level of activity and selectivity.
-
The Thieno[2,3-d]pyrimidine Core: This bicyclic system acts as the rigid anchor, positioning the C4, C6, and C2 substituents in a precise three-dimensional orientation for optimal target engagement.
A Systematic Workflow for SAR-Driven Lead Optimization
A successful SAR campaign is an iterative cycle of design, synthesis, and testing. The goal is to build a clear understanding of how specific structural changes translate into changes in biological activity, selectivity, and pharmacokinetic properties.
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
Protocols for Analog Synthesis
The synthesis of analogs from the starting scaffold is a cornerstone of the SAR process. Below are validated, foundational protocols.
Protocol 1: C4-Position Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the most common and critical modification: replacing the 4-chloro group with various amines to explore interactions with the kinase hinge region.
Rationale: The electron-withdrawing pyrimidine ring facilitates nucleophilic attack at the C4 position. The choice of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is crucial to prevent it from competing with the desired amine nucleophile. Solvents like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are excellent for this reaction due to their high boiling points and ability to solvate the reactants. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][6]
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave vial, add this compound (1 equivalent, e.g., 100 mg).
-
Reagent Addition: Add the desired amine nucleophile (e.g., piperidine, aniline, benzylamine) (1.2 equivalents).
-
Solvent and Base: Add NMP or DMF (3-5 mL) and DIPEA (2.5 equivalents).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120-150°C for 15-60 minutes.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup: After cooling, pour the reaction mixture into water (50 mL). A precipitate will often form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Collect the precipitate by filtration or dry the combined organic extracts over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel to yield the desired C4-substituted analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Simplified kinase signaling pathway and point of inhibition.
Protocol 3: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
Rationale: This assay measures the direct inhibitory effect of a compound on a purified kinase enzyme. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. Less ADP means more effective inhibition.
Step-by-Step Methodology:
-
Plate Setup: In a 384-well plate, add the purified kinase enzyme, the kinase-specific substrate, and ATP to initiate the reaction.
-
Compound Addition: Add serial dilutions of the synthesized analogs (typically from 10 µM to 0.1 nM) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Protocol 4: Cell-Based Antiproliferation Assay (MTT Assay)
Rationale: This assay measures the effect of a compound on the viability and proliferation of cancer cells. It provides a more holistic view of a compound's efficacy, accounting for cell permeability and potential off-target effects. The MTT assay relies on mitochondrial reductases in living cells to convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight. [7][8]2. Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration to determine the IC₅₀ value.
Application Case Study: Interpreting SAR Data
The ultimate goal is to synthesize the data from chemical modifications and biological testing into a coherent set of structure-activity relationships. The table below presents hypothetical data based on trends observed in the literature for thieno[2,3-d]pyrimidine kinase inhibitors. [3][5][9][10]
| Compound | R (C4-Substituent) | R' (C6-Phenyl Substituent) | Kinase IC₅₀ (nM) | MDA-MB-231 Cell IC₅₀ (µM) |
|---|---|---|---|---|
| 1 (Scaffold) | -Cl | -H | >10,000 | >50 |
| 2a | 4-Morpholinyl | -H | 850 | 15.2 |
| 2b | 4-Methylpiperazin-1-yl | -H | 120 | 2.5 |
| 2c | 3-Aminopyrrolidin-1-yl | -H | 35 | 0.8 |
| 3a | 3-Aminopyrrolidin-1-yl | 3-Fluoro | 28 | 0.6 |
| 3b | 3-Aminopyrrolidin-1-yl | 3-Chloro | 15 | 0.3 |
| 3c | 3-Aminopyrrolidin-1-yl | 3-Methoxy | 95 | 1.9 |
SAR Analysis & Insights:
-
The C4 Position is Critical for Potency: Replacing the inactive chloro-scaffold (1 ) with amine substituents (2a-c ) dramatically improves both enzymatic and cellular activity. This confirms the importance of this position for target engagement, likely via hydrogen bonding with the kinase hinge.
-
Basic Amines Enhance Activity: The introduction of a basic nitrogen in the C4-substituent (piperazine in 2b vs. morpholine in 2a ) significantly increases potency. The further addition of a hydrogen bond donor (the amino group in 2c ) provides another substantial boost, suggesting a specific interaction with a nearby residue.
-
C6-Phenyl Substitution Modulates Potency: With the optimal C4-substituent fixed (3-aminopyrrolidinyl ), modifications to the 6-phenyl ring can further refine activity.
-
Small, electron-withdrawing groups at the meta-position (3a , 3b ) enhance potency compared to the unsubstituted parent compound (2c ). This may be due to favorable electronic interactions or improved fitting in a hydrophobic pocket. A chloro-substituent (3b ) is superior to fluoro (3a ), indicating a potential size or halogen-bonding preference. [5] * An electron-donating group like methoxy (3c ) reduces potency, possibly due to steric hindrance or unfavorable electronic effects.
-
References
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link] [5][6][11][12]2. Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. Available at: [Link]
-
A. A. Aly, et al. (2021). SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK inhibition. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
D'Andrea, F. P., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
El-Metwally, M. H., et al. (2022). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. Available at: [Link]
-
Lin, C. W., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
-
Lin, C. W., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available at: [Link]
-
Lv, K., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
formulation of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine for in vivo studies
Formulation of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine for In Vivo Studies
Abstract
This guide provides a detailed framework for the rational formulation of this compound, a heterocyclic compound with potential therapeutic applications, for in vivo preclinical studies. Thienopyrimidine derivatives, often investigated as kinase inhibitors, frequently exhibit poor aqueous solubility, posing a significant challenge to achieving adequate systemic exposure in animal models.[1][2] This document outlines a systematic approach, beginning with essential physicochemical characterization and progressing through the selection and preparation of various formulation vehicles. Protocols for solution, suspension, and lipid-based formulations are detailed, emphasizing the scientific rationale behind the choice of excipients to enhance solubility and bioavailability.
Introduction: The Challenge of Poor Solubility
The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, a primary one being poor pharmacokinetic (PK) profiles.[3] Many active pharmaceutical ingredients (APIs), particularly those in the kinase inhibitor class, are characterized by low aqueous solubility and high lipophilicity.[4] This can lead to low and variable oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity in preclinical models.[1][2]
This compound, with its fused heterocyclic ring structure, is anticipated to have limited aqueous solubility. Therefore, a carefully designed formulation strategy is paramount to ensure consistent and sufficient drug exposure for reliable in vivo evaluation. This note serves as a practical guide for researchers to navigate the formulation development process for this and similar challenging compounds.
Physicochemical Characterization: The Foundation of Formulation
Before commencing formulation, a thorough understanding of the compound's physicochemical properties is essential. While specific experimental data for this compound is not widely available, the following parameters are critical to determine empirically.
| Property | Significance for Formulation | Assumed Profile for this compound |
| Aqueous Solubility | Determines the feasibility of a simple aqueous solution. Low solubility necessitates enabling formulations. | Low (< 10 µg/mL) , typical for this chemical class.[4] |
| pKa | Indicates the ionization state at different pH values, affecting solubility in the gastrointestinal tract. | Likely a weak base, but requires experimental determination. |
| LogP / LogD | Measures lipophilicity. High values suggest suitability for lipid-based formulations. | High (> 3) , suggesting good membrane permeability but poor aqueous solubility. |
| Melting Point | High melting point can indicate strong crystal lattice energy, which correlates with poor solubility. | Assumed to be a crystalline solid with a relatively high melting point.[4] |
| Physical Form | Crystalline vs. amorphous state. The amorphous form is generally more soluble. | Assumed to be crystalline. |
Strategic Formulation Selection
The choice of formulation is a balance between achieving the desired exposure, stability, and practicality for the intended animal model and route of administration. For early-stage preclinical studies, a tiered approach is often most effective.
Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most effective solubilizers.
-
Formulation Preparation:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various blends of these excipients (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant by weight).
-
Weigh the required amount of API and dissolve it in the excipient blend. Use a magnetic stirrer and gentle warming (e.g., 40°C) to facilitate dissolution.
-
-
Performance Testing (Self-Validation):
-
Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle stirring.
-
Observation: A good SEDDS will disperse rapidly (< 1-2 minutes) to form a fine, clear to bluish-white emulsion (microemulsion or nanoemulsion). There should be no signs of drug precipitation or phase separation.
-
Droplet Size Analysis: The resulting emulsion should have a small droplet size (typically < 200 nm), which can be measured using a dynamic light scattering (DLS) instrument.
-
Conclusion
The successful in vivo evaluation of this compound hinges on overcoming its inherent poor aqueous solubility. A systematic formulation approach, starting with basic suspensions and progressing to more sophisticated solutions or lipid-based systems as needed, is critical. The protocols provided herein offer a validated starting point for researchers. The choice of the final formulation will depend on the required dose, the route of administration, and the performance of the trial formulations in the self-validation tests. It is imperative to characterize the physical and chemical stability of the chosen formulation to ensure reliable and reproducible results in subsequent preclinical studies.
References
- High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI.
- Excipients. (n.d.). MUC - School of Pharmacy.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics.
- Inherent formulation issues of kinase inhibitors. (2016). DSpace@ Utrecht University Repository.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH.
- Inherent formulation issues of kinase inhibitors. (2016). PubMed.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). Molecular Pharmaceutics - ACS Publications.
-
PubChem. (n.d.). 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Aqueous Solubility Challenges of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the anticipated aqueous solubility challenges associated with this compound. Given its chemical structure—a multi-ring heterocyclic aromatic system—poor aqueous solubility is a primary hurdle in its experimental and preclinical development. This guide is designed to provide both foundational understanding and actionable protocols to overcome these challenges.
Understanding the Challenge: Physicochemical Profile
While specific experimental solubility data for this compound is not extensively published, its structural components—a fused thieno[2,3-d]pyrimidine core, a lipophilic phenyl group, and a chloro substituent—strongly suggest that it is a poorly water-soluble compound.[1][2][3] Such compounds are often classified as Biopharmaceutics Classification System (BCS) Class II or IV agents, characterized by low solubility and variable permeability.[4][5] This inherent low solubility can lead to difficulties in a variety of experimental settings, from in vitro assays to in vivo studies, due to issues with dissolution, precipitation, and ultimately, low bioavailability.[6][7]
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in an organic solvent precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a classic issue of a compound "crashing out" of solution. Your organic stock solvent (e.g., DMSO, ethanol) can solubilize the compound at high concentrations, but when this solution is introduced into a predominantly aqueous environment, the solubility limit is quickly exceeded, leading to precipitation.
To prevent this, you can try several approaches:
-
Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in your aqueous medium.
-
Optimize the organic solvent percentage: Keep the final concentration of the organic solvent in your aqueous buffer as high as your experiment allows (typically <1% to avoid off-target effects) to help maintain solubility.
-
Use a co-solvent system: A mixture of solvents can often provide better solubility than a single solvent.[6][8][9][10]
Q2: What are the best initial strategies to try for solubilizing this compound for in vitro cell-based assays?
A2: For in vitro assays, the following strategies are recommended, starting with the simplest:
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your cell culture medium.[6][11] Be mindful of the final solvent concentration to avoid cellular toxicity.
-
pH Adjustment: The thieno[2,3-d]pyrimidine scaffold contains nitrogen atoms that can be protonated.[12][13][14] Modifying the pH of your buffer may increase solubility. A pH-solubility profile study is recommended to determine the optimal pH range.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[19]
Q3: Can I use surfactants to improve the solubility of my compound?
A3: Yes, surfactants can be effective solubilizing agents.[19] They form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate hydrophobic drug molecules.[6] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants. However, it's crucial to evaluate the potential for surfactants to interfere with your assay or cause cellular toxicity.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to suspected precipitation.
Root Cause Analysis: The compound is likely precipitating over the course of the experiment, leading to a decrease in the effective concentration and, consequently, variable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Visual and Instrumental Confirmation: Carefully inspect your assay plates or tubes for any signs of cloudiness or solid particles. If none are visible, consider using techniques like Dynamic Light Scattering (DLS) to detect sub-micron precipitates.
-
Implement a Solubilization Strategy:
-
Co-solvents: If not already in use, introduce a co-solvent system. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).[6][11] Systematically test different co-solvents and their final concentrations.
-
Cyclodextrins: Prepare a stock solution of the compound pre-complexed with a cyclodextrin like HP-β-CD.[15][17] This can often prevent precipitation upon aqueous dilution.
-
Solid Dispersion: For more advanced applications, creating a solid dispersion of the compound in a hydrophilic carrier can significantly enhance its dissolution rate and apparent solubility.[4][20][21]
-
Issue 2: Low oral bioavailability in animal studies.
Root Cause Analysis: Poor aqueous solubility is a major contributor to low oral bioavailability for BCS Class II/IV compounds.[22][23][24] The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
Formulation Strategies to Enhance Bioavailability:
| Strategy | Mechanism of Action | Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4][11][25] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | The amorphous form of a drug has higher kinetic solubility than its crystalline form.[22][23] | Can significantly increase solubility and dissolution. | The amorphous state is thermodynamically unstable and can recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be emulsified in the gut to facilitate absorption.[22][23] | Can improve both solubility and permeability. Protects the drug from degradation. | The formulation can be complex to develop and may have stability issues. |
| Nanosuspensions | A colloidal dispersion of sub-micron drug particles stabilized by surfactants.[22][25] | High drug loading is possible. Increased surface area enhances dissolution. | Requires specialized equipment for production. Potential for particle growth during storage. |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD solution: Weigh the desired amount of HP-β-CD and dissolve it in deionized water with gentle heating and stirring to create a clear solution (e.g., a 10-40% w/v solution).
-
Add the compound: While stirring the HP-β-CD solution, add an excess amount of this compound powder.
-
Equilibrate the mixture: Tightly seal the container and allow the suspension to stir at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to ensure equilibrium is reached.
-
Separate the undissolved compound: After equilibration, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizing Solubilization Strategies
The choice of a solubilization strategy often depends on the specific application and the properties of the compound.
Caption: Decision tree for selecting a solubilization strategy.
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]
-
The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). American Journal of Pharmaceutics. [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). International Journal of Trend in Scientific Research and Development. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Innohealth Magazine. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Preprints.org. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Indo American Journal of Pharmaceutical Research. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
Co-solvent: Significance and symbolism. (2025). Terminology Explorer by LabTwin. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. (n.d.). Xtalks. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). ResearchGate. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (n.d.). Europe PMC. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI. [Link]
-
Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. (n.d.). ResearchGate. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). Semantic Scholar. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022). National Institutes of Health. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. australiansciencejournals.com [australiansciencejournals.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. scispace.com [scispace.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. ajprd.com [ajprd.com]
- 22. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 23. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Navigating and Mitigating Off-Target Effects of Thienopyrimidine Compounds
Welcome to the technical support center for researchers working with thienopyrimidine compounds. This guide is designed to provide you with the expertise and practical methodologies required to identify, understand, and address the off-target effects inherent in small molecule inhibitors. Thienopyrimidines, due to their structural similarity to purine bases like adenine and guanine, are a versatile scaffold in drug discovery, targeting a range of enzymes, particularly protein kinases.[1][2] However, this structural mimicry is also a primary reason for potential off-target interactions, which can lead to ambiguous experimental results, cellular toxicity, or unexpected phenotypes.[3][4]
This resource is structured to anticipate the challenges you may face and provide robust, validated strategies to ensure the scientific integrity of your findings.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the initial stages of working with thienopyrimidine-based inhibitors.
Q1: My thienopyrimidine inhibitor shows high potency in a biochemical assay but is significantly less effective in my cell-based experiments. What's going on?
A1: This is a frequent and important observation. The discrepancy often arises from the transition from a simplified in vitro system to the complex environment of a living cell. Several factors could be at play:
-
Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).
-
High Intracellular ATP Concentrations: Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (typically 1-10 mM) is much higher than that used in many biochemical assays (often at or below the Km of the kinase).[5] This physiological ATP concentration can outcompete the inhibitor, leading to a rightward shift in the IC50 value.[5]
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
Target Engagement: The kinase target may exist in a protein complex or subcellular compartment that is inaccessible to the inhibitor in a cellular context.[6]
Troubleshooting Path: We recommend performing a target engagement assay to confirm that your compound is reaching and binding to its intended target within the cell. See Guide 2 for a detailed protocol.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings by using an inhibitor with a different chemical scaffold that targets the same primary kinase.[7] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[7]
-
Perform a Rescue Experiment: If possible, introduce a version of your target kinase that is mutated to be resistant to your thienopyrimidine compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Profile Against a Kinase Panel: Broadly screen your compound against a large panel of kinases to identify potential off-target interactions.[8][9] This is a standard and essential step in characterizing any new inhibitor.[10]
-
Chemical Proteomics: For an unbiased view, employ chemical proteomics techniques to identify all proteins that your compound binds to within the cell.[11][12]
Refer to Guide 1 and Guide 3 for detailed protocols on these approaches.
Q3: What is the difference between a binding assay and an activity assay for determining kinase inhibitor selectivity, and which one should I use?
A3: Both assay types provide valuable, but distinct, information about your inhibitor's selectivity.
-
Binding Assays (e.g., KINOMEscan™, NanoBRET™): These measure the direct physical interaction between the inhibitor and a kinase, yielding a dissociation constant (Kd).[6][8] These assays are typically performed in the absence of ATP and provide a direct measure of binding affinity.[8]
-
Activity Assays (e.g., ADP-Glo™, HotSpot™): These measure the functional consequence of inhibitor binding—the inhibition of the kinase's catalytic activity, providing an IC50 value.[9][13] These results are dependent on the ATP concentration used in the assay.[8]
Which to use? A comprehensive approach uses both. Start with a broad kinase activity screen (at or near the Km of ATP for each kinase) to identify potent off-target hits.[14] For critical off-targets, follow up with binding assays to confirm direct interaction and determine the binding affinity. This dual approach provides a more complete picture of your compound's selectivity profile.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to off-target effects.
Guide 1: Initial Off-Target Liability Assessment - Kinome Profiling
Objective: To obtain a broad overview of the selectivity of your thienopyrimidine compound across the human kinome. This is a crucial first step to identify potential off-target interactions.
Causality: By screening against a large panel of kinases, you can identify unintended targets that may be responsible for anomalous cellular phenotypes or toxicity. This data is essential for interpreting your results and guiding further experiments.
Workflow Diagram:
Caption: Workflow for initial kinome-wide selectivity profiling.
Protocol:
-
Select a Profiling Service: Choose a reputable contract research organization (CRO) that offers kinome profiling services (e.g., Reaction Biology, Eurofins DiscoverX, AssayQuant).[9][15] These services typically offer panels of hundreds of kinases.[8]
-
Choose Assay Conditions:
-
ATP Concentration: It is advisable to screen at a physiological ATP concentration (e.g., 1 mM) to better mimic the cellular environment.[9][15] Alternatively, screening at the Km of ATP for each kinase can provide data on intrinsic potency.[14]
-
Compound Concentration: A single high concentration (e.g., 1 or 10 µM) is typically used for initial screening to identify any potential interactions.
-
-
Data Interpretation:
-
The primary data will be reported as percent inhibition for each kinase.
-
Pay close attention to any kinase inhibited by more than 50-70%. These are your primary "hits."
-
Calculate a selectivity score (S-score) to quantify the overall selectivity of your compound. A lower S-score indicates higher selectivity.
-
-
Follow-up: For any significant off-target hits, perform dose-response experiments to determine the IC50 values.[3]
Data Summary Table Example:
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | On/Off-Target |
| Primary Target (e.g., PI3Kα) | 98% | 15 | On-Target |
| Off-Target 1 (e.g., mTOR) | 85% | 1500 | Off-Target |
| Off-Target 2 (e.g., Aurora A) | 62% | >10,000 | Off-Target |
| Off-Target 3 (e.g., CDK2) | 15% | Not Determined | Not Significant |
Guide 2: Validating On-Target Engagement in a Cellular Context
Objective: To confirm that the thienopyrimidine compound is binding to its intended target within living cells and eliciting a downstream effect.
Causality: A compound that does not engage its target in a cellular environment cannot be expected to produce an on-target phenotype. This experiment is critical for bridging the gap between biochemical potency and cellular efficacy.
Workflow Diagram:
Caption: Dual approaches for confirming cellular target engagement.
Protocol: Western Blot for Downstream Substrate Phosphorylation
This method assesses target engagement by measuring the inhibition of the kinase's activity in the cell.
-
Cell Line Selection: Choose a cell line where your target kinase is expressed and active, and a downstream phosphorylation event is well-characterized.[7]
-
Compound Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of your thienopyrimidine compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of your target kinase.
-
Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total protein of that substrate to serve as a loading control.[3]
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. A dose-dependent decrease in the ratio of phospho-substrate to total substrate indicates successful target engagement and inhibition.[3]
Guide 3: Unbiased Identification of Off-Targets via Chemical Proteomics
Objective: To identify the complete set of proteins that your thienopyrimidine compound interacts with in a cellular context, without prior assumptions.
Causality: Phenotypes may be driven by unexpected off-targets. Unbiased chemical proteomics approaches provide a comprehensive map of a compound's binding partners, offering a powerful tool to de-risk candidates and understand mechanisms of action or toxicity.[4][11]
Signaling Pathway/Methodology Diagram:
Caption: Workflow for compound-centric chemical proteomics.
Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of your thienopyrimidine compound that incorporates a reactive group or an affinity tag (like biotin) on a part of the molecule that is not essential for target binding.[11][16]
-
Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.
-
Affinity Pulldown:
-
Incubate the biotinylated compound with the cell lysate to allow binding to target proteins.
-
As a crucial control, in a parallel sample, pre-incubate the lysate with an excess of the original, non-biotinylated compound. This will compete for binding to specific targets.
-
Add streptavidin-coated beads to both samples to capture the biotinylated probe and its interacting proteins.
-
-
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[11]
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered specific binders. These include both the intended on-target and any off-targets.
Section 3: Concluding Remarks
The journey of developing and utilizing thienopyrimidine compounds is fraught with the challenge of ensuring target specificity. A thorough understanding and proactive investigation of off-target effects are not merely ancillary exercises but are fundamental to the integrity and success of your research. By employing a systematic approach that combines broad profiling, cellular validation, and unbiased proteomics, you can confidently deconvolute on-target from off-target effects, leading to more robust and translatable scientific discoveries.
References
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]
-
ResearchGate. (n.d.). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
-
National Institutes of Health. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Institutes of Health. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
National Institutes of Health. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
National Institutes of Health. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
National Institutes of Health. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assayquant.com [assayquant.com]
- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, optimize your experimental design, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions related to the stability of this compound.
General Handling and Storage
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is crucial to prevent degradation. For long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at -20°C.[1] It is also advisable to protect the compound from light. The primary concerns are hydrolysis of the 4-chloro group and potential photodegradation.
Troubleshooting Tip: If you observe a decrease in the purity of your compound over time, even under recommended storage conditions, consider subdividing it into smaller, single-use aliquots. This minimizes repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen each time the container is opened.
Stability in Solution
Question 2: I am dissolving this compound in a protic solvent like methanol or ethanol for my reaction. Should I be concerned about stability?
Answer: Yes, you should exercise caution when using protic solvents. The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, and protic solvents can act as nucleophiles, leading to solvolysis. This reaction is often slower than with stronger nucleophiles but can become significant over time, especially with heating.
Troubleshooting Tip: If you suspect solvolysis is occurring, you can monitor your reaction mixture over time using techniques like TLC or LC-MS to check for the appearance of a more polar byproduct, which would correspond to the methoxy or ethoxy substituted thieno[2,3-d]pyrimidine. To minimize this, use the solution immediately after preparation and avoid prolonged heating. If your experimental conditions allow, consider using a less nucleophilic, aprotic solvent.
Question 3: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: In acidic media, the pyrimidine ring can be protonated, which can make the 4-position more susceptible to nucleophilic attack by water, leading to hydrolysis to the corresponding 4-hydroxypyrimidine derivative.[2][3]
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slower.
-
Basic Conditions: In basic solutions, the hydroxide ion is a strong nucleophile and can readily displace the chloride at the 4-position, leading to the formation of the 4-hydroxy derivative.
Troubleshooting Tip: If your experiments require an aqueous buffer, it is recommended to conduct a preliminary stability study at the desired pH and temperature. If you observe degradation, consider if the pH of your reaction can be adjusted to be closer to neutral. If you are performing a reaction where the pH might change, use a suitable buffer to maintain a stable pH.
Thermal and Photostability
Question 4: What is the thermal stability of this compound? I need to heat my reaction to 100°C.
Troubleshooting Tip: When heating reactions involving this compound, it is best to do so under an inert atmosphere to prevent oxidative degradation.[7] Monitor your reaction closely for the formation of byproducts. If you observe significant degradation, try to lower the reaction temperature or shorten the reaction time. Microwave-assisted synthesis can sometimes be a good alternative to prolonged conventional heating.[8][9]
Question 5: Is this compound sensitive to light?
Answer: Pyrimidine derivatives can be susceptible to photodegradation.[10][11] Exposure to UV light can lead to the formation of various photoproducts. While the specific photostability of this compound has not been extensively reported, it is good laboratory practice to protect it and its solutions from direct light, especially for prolonged periods.
Troubleshooting Tip: If you are conducting a long-duration experiment, and you notice unexpected byproducts, consider the possibility of photodegradation. Running the reaction in an amber flask or wrapping the reaction vessel in aluminum foil can help to minimize this.
Reactivity and Troubleshooting in Synthesis
Question 6: I am trying to perform a nucleophilic substitution on the 4-chloro position, but I am getting low yields. What could be the problem?
Answer: Low yields in nucleophilic aromatic substitution (SNAr) reactions with 4-chloropyrimidines can stem from several factors.[2][12] The reactivity of the 4-chloro group is influenced by the electronic nature of the thieno[2,3-d]pyrimidine ring system.
Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: Troubleshooting workflow for low reaction yield.
Question 7: I am observing a byproduct with a mass corresponding to the starting material plus 16 Da. What is this and how can I avoid it?
Answer: A mass increase of 16 Da strongly suggests the hydrolysis of the 4-chloro group to a 4-hydroxy group (-Cl replaced by -OH). This is a common side reaction for 4-chloropyrimidines, especially in the presence of water.[2][13][14]
Potential Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: Ensure that your solvents and reagents are dry. Use of anhydrous solvents and running the reaction under an inert atmosphere can significantly reduce hydrolysis.
-
Base Choice: If your reaction requires a base, be mindful that hydroxide ions from any residual water can act as a nucleophile. Using a non-hydroxide base (e.g., potassium carbonate, triethylamine) can be beneficial.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis.[2] If possible, run your reaction at a lower temperature.
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
Solvent(s) of interest (e.g., buffered aqueous solution, organic solvent)
-
Analytical instrumentation (e.g., HPLC, LC-MS)
-
Incubation equipment (e.g., temperature-controlled shaker, photostability chamber)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration.
-
Incubation Samples: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different pH, temperature, light exposure), prepare triplicate samples.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the stock solution to determine the initial purity and concentration of the compound.
-
Incubation: Place the sample vials under the desired experimental conditions.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a set of triplicate vials from each condition and analyze them by HPLC or LC-MS.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point. The rate of degradation can then be calculated.
Data Presentation:
The results of the stability study can be summarized in a table for easy comparison.
| Condition | Time (hours) | % Remaining (mean ± SD) |
| pH 4 | 0 | 100 |
| 24 | 85 ± 2.1 | |
| pH 7 | 0 | 100 |
| 24 | 98 ± 1.5 | |
| pH 10 | 0 | 100 |
| 24 | 60 ± 3.4 | |
| 40°C | 0 | 100 |
| 24 | 95 ± 1.8 | |
| Light | 0 | 100 |
| 24 | 90 ± 2.5 |
References
-
do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(16), 8829. [Link]
-
Smiglak, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(1), 321. [Link]
-
Singh, P., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
European Chlorinated Solvent Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
-
Kuh, E., & Dodson, R. M. (1946). The investigations of the methods for the reduction of chloroyrimidines. Journal of the American Chemical Society, 68(8), 1490–1493. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Smiglak, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]
-
Smiglak, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
-
den Hertog, H. J., & Buurman, D. J. (1956). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas, 75(3), 257-263. [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry. ACS Publications. [Link]
-
American Chemical Society. (n.d.). Journal of Natural Products. ACS Publications. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]
-
Eurochlor. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. IPI Global. [Link]
-
Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]
-
van Gennip, A. H., et al. (2002). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 48(4), 598–605. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloropyrimidine. PubChem. [Link]
-
Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 23(11), 2919. [Link]
-
Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali. [Link]
-
Bergman, A., et al. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250. [Link]
-
El-Sayed, M. A. A., & El-Essawy, F. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735–1753. [Link]
-
Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Radoiu, M. T., & Lu, Y. (2011). Thermal Degradation of Polyvinyl Chloride. IntechOpen. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(46), 9449–9462. [Link]
Sources
- 1. 4-Chloropyrimidine | 17180-93-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thienopyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of acquired resistance, a common hurdle in the clinical application of these targeted therapies.[1][2] This resource offers practical, field-proven insights to help you navigate experimental complexities and advance your research.
Section 1: Foundational Knowledge: Understanding Thienopyrimidine Inhibitors and Resistance
Thienopyrimidines are a class of heterocyclic compounds that have emerged as a promising scaffold for developing kinase inhibitors due to their structural similarity to purines.[3][4][5] This structural mimicry allows them to competitively bind to the ATP-binding pocket of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[6][7]
Despite the initial success of thienopyrimidine-based EGFR tyrosine kinase inhibitors (TKIs), acquired resistance inevitably develops, limiting their long-term efficacy.[1][2] Understanding the molecular underpinnings of this resistance is the first step toward developing strategies to overcome it.
FAQ 1: What are the primary mechanisms of resistance to thienopyrimidine-based EGFR inhibitors?
Resistance to thienopyrimidine-based EGFR inhibitors can be broadly categorized into two main types: on-target alterations and off-target (or bypass) mechanisms.
-
On-Target Alterations: These involve genetic changes in the EGFR gene itself. The most common is the acquisition of a secondary mutation in the kinase domain.
-
T790M "Gatekeeper" Mutation: This is the most prevalent mechanism of resistance to first and second-generation EGFR TKIs, accounting for over 50% of cases.[2][8][9] The threonine residue at position 790 is located at the entrance of the ATP-binding pocket.[10] A mutation to the bulkier methionine residue is thought to cause resistance by increasing the affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[8][10]
-
C797S Mutation: This mutation emerges as a primary resistance mechanism to third-generation irreversible inhibitors like osimertinib, particularly when the T790M mutation is also present.[11] The cysteine at position 797 is the residue that forms a covalent bond with these inhibitors. A mutation to serine prevents this irreversible binding.
-
-
Off-Target (Bypass) Mechanisms: These mechanisms activate alternative signaling pathways that bypass the need for EGFR signaling, rendering the cells resistant to EGFR inhibition.
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase is a well-described mechanism of acquired resistance.[2] MET activation can lead to sustained downstream signaling through pathways like PI3K/AKT, even when EGFR is inhibited.[2][12]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can also drive resistance.[9]
-
Activation of Downstream Pathways: Mutations or alterations in components of downstream signaling cascades, such as PIK3CA, KRAS, and BRAF, can lead to constitutive activation of these pathways, making the cells independent of upstream EGFR signaling.[11][12]
-
Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental characteristics, such as transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), a process known as histological transformation.[13] This new cell type is no longer dependent on EGFR signaling.
-
Visualizing Resistance Mechanisms
To better understand the interplay of these resistance pathways, the following diagram illustrates the key mechanisms.
Caption: A stepwise workflow for troubleshooting low inhibitor potency in cell-based assays.
Step-by-Step Guide
Step 1: Verify Compound Integrity and Concentration
-
Question: Is the inhibitor stock solution correctly prepared and stored?
-
Action:
-
Confirm the molecular weight and correct solvent for your specific thienopyrimidine derivative.
-
Prepare a fresh stock solution.
-
Verify the concentration of the stock solution using a spectrophotometer if the compound has a known extinction coefficient.
-
Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation.
-
Step 2: Scrutinize Cell-Based Assay Parameters
-
Question: Are the cell culture and assay conditions optimal?
-
Action & Rationale:
-
Cell Health and Passage Number: Use cells at a low passage number and ensure they are in the logarithmic growth phase. [14][15]High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Optimize cell density to avoid over-confluence, which can affect drug accessibility and cell signaling. [16]Uneven cell plating can also lead to variability. [15] * Incubation Time: The duration of inhibitor treatment is critical. Some resistance mechanisms may take time to manifest. Conversely, for unstable compounds, longer incubation times may lead to a decrease in the effective concentration. [16] * Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the treatment period or using serum-free media if your cell line can tolerate it.
-
Step 3: Investigate Potential Resistance Mechanisms
-
Question: Does the cell line harbor pre-existing or rapidly induced resistance mechanisms?
-
Action:
-
Sequence the Target Kinase: Perform Sanger or next-generation sequencing (NGS) of the EGFR gene in your cell line to check for known resistance mutations like T790M.
-
Western Blot Analysis:
-
Confirm Target Engagement: Assess the phosphorylation status of your target kinase (e.g., phospho-EGFR) with and without the inhibitor to confirm that it is engaging its intended target.
-
Probe for Bypass Pathway Activation: Analyze the phosphorylation status of key proteins in bypass pathways, such as MET, HER2, and downstream effectors like AKT and ERK. [12]An increase in the phosphorylation of these proteins in the presence of your inhibitor suggests the activation of bypass signaling.
-
-
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Cell Seeding and Treatment:
-
Seed your cancer cell line in 6-well plates at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of your thienopyrimidine inhibitor (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., a known activator of a bypass pathway) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MET, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Problem 2: How can I develop a resistant cell line model to study and overcome resistance?
Developing a resistant cell line is a crucial step to investigate novel resistance mechanisms and test the efficacy of next-generation inhibitors or combination therapies.
Protocol: Generating a Thienopyrimidine-Resistant Cell Line
-
Determine the Initial Inhibitor Concentration:
-
Perform a dose-response assay to determine the GI50 (concentration that inhibits growth by 50%) of your thienopyrimidine inhibitor in the parental cell line. [17]2. Chronic Drug Exposure:
-
Culture the parental cells in the presence of the inhibitor at a concentration close to the GI50. [17] * Initially, you may observe significant cell death.
-
Replenish the medium with fresh inhibitor every 3-4 days. [17]3. Dose Escalation:
-
Once the cells resume proliferation at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner. This process can take several months.
-
-
Isolation of Resistant Clones:
-
When the cells are able to proliferate at a significantly higher inhibitor concentration (e.g., 10-fold the initial GI50), you can either use the resistant population as a pool or isolate single-cell clones by limiting dilution or cell sorting. [17]5. Characterization of Resistant Cells:
-
Confirm the degree of resistance by comparing the GI50 of the resistant line to the parental line.
-
Use the molecular biology techniques described in the previous section (sequencing, Western blotting) to identify the mechanism of resistance.
-
Section 3: Strategies to Overcome Resistance
Once a resistance mechanism is identified, several strategies can be employed to overcome it.
FAQ 2: What are the main therapeutic strategies to overcome resistance to thienopyrimidine-based inhibitors?
The primary strategies involve the development of next-generation inhibitors and the use of combination therapies.
1. Next-Generation Inhibitors:
-
Third-Generation Inhibitors: These were specifically designed to be effective against the T790M mutation while sparing wild-type EGFR, thus reducing side effects. [11]They form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket.
-
Fourth-Generation and Allosteric Inhibitors: Research is ongoing to develop inhibitors that can overcome resistance mediated by the C797S mutation. [11]Allosteric inhibitors, which bind to a site other than the ATP pocket, are a promising approach. [11] 2. Combination Therapies:
-
Dual-Target Inhibitors: Some thienopyrimidine derivatives have been designed to inhibit multiple kinases simultaneously, such as EGFR and VEGFR-2, or EGFR and HER2. [18][19][20][21]This can help to block redundant signaling pathways.
-
Combining with Inhibitors of Bypass Pathways: A logical approach is to combine an EGFR inhibitor with an inhibitor of the identified bypass pathway. [12] * EGFR inhibitor + MET inhibitor: For MET-driven resistance. [12] * EGFR inhibitor + PI3K/mTOR inhibitor: To block downstream signaling. [12] * EGFR inhibitor + MEK inhibitor: To block the MAPK pathway. [12]* Combination with Chemotherapy or Other Targeted Agents: In some clinical scenarios, combining EGFR TKIs with traditional chemotherapy or other targeted agents like anti-EGFR antibodies (e.g., cetuximab) has shown promise. [1][2]
Data Presentation: Comparing Inhibitor Potency
When evaluating new inhibitors or combination strategies, it is crucial to present the data in a clear and comparable format.
Table 1: Hypothetical IC50 Values (µM) for Different Inhibitors in Parental and Resistant Cell Lines
| Cell Line | Inhibitor A (1st Gen) | Inhibitor B (3rd Gen) | Inhibitor A + MET Inhibitor C |
| Parental (EGFR mut) | 0.05 | 0.01 | 0.04 |
| Resistant (EGFR mut, T790M) | >10 | 0.08 | >10 |
| Resistant (EGFR mut, MET amp) | 8.5 | 0.02 | 0.06 |
This data is for illustrative purposes only.
This table clearly demonstrates the differential sensitivity of the cell lines to the various treatment strategies, allowing for a quick assessment of their efficacy in overcoming specific resistance mechanisms.
Section 4: Concluding Remarks
Overcoming resistance to thienopyrimidine-based inhibitors is a complex but critical challenge in cancer therapy. A thorough understanding of the underlying molecular mechanisms, coupled with a systematic approach to experimental troubleshooting, is essential for the development of more effective and durable therapeutic strategies. This guide provides a framework for addressing common experimental hurdles and exploring rational approaches to circumvent resistance. By integrating these principles into your research, you can contribute to the advancement of targeted therapies and improve outcomes for patients.
References
-
Lovly, C. M., & Pao, W. (2012). Strategies for overcoming EGFR resistance in the treatment of advanced-stage NSCLC. Clinical Cancer Research, 17(17), 5530–5537. Available at: [Link]
-
Oh, I. J., & Park, K. (2011). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research, 17(17), 5530-5537. Available at: [Link]
-
Lin, Y., Wang, X., & Jin, H. (2022). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Journal of Hematology & Oncology, 15(1), 89. Available at: [Link]
-
Li, W., et al. (2025). Strategies Beyond 3rd EGFR-TKI Acquired Resistance: Opportunities and Challenges. Advanced Science. Available at: [Link]
-
Leonetti, A., et al. (2019). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Cancers, 11(11), 1679. Available at: [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. Available at: [Link]
-
Milik, S. N., et al. (2018). Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. European Journal of Medicinal Chemistry, 155, 316-336. Available at: [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. Available at: [Link]
-
Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9355. Available at: [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. Available at: [Link]
-
Le, T. N., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3169. Available at: [Link]
-
Morgillo, F., et al. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO open, 1(3), e000060. Available at: [Link]
-
Passaro, A., et al. (2017). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. Translational Lung Cancer Research, 6(Suppl 1), S73-S81. Available at: [Link]
-
Ercan, D., et al. (2011). Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer. Scientifica, 2012, 139217. Available at: [Link]
-
ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs. Available at: [Link]
-
ResearchGate. (n.d.). General structure of thienopyrimidine derivatives. Available at: [Link]
-
Morgillo, F., Della Corte, C. M., Fasano, M., & Ciardiello, F. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO open, 1(3), e000060. Available at: [Link]
-
Wang, Y., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. Available at: [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Available at: [Link]
-
Vasilevsky, S., & Shinde, V. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology, 16, 936-946. Available at: [Link]
-
Ou, S. H. I., et al. (2017). Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. Journal of Thoracic Oncology, 12(1), 12-25. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]
-
Crystal, A. S., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53432. Available at: [Link]
Sources
- 1. Strategies for overcoming EGFR resistance in the treatment of advanced-stage NSCLC [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies Beyond 3rd EGFR‐TKI Acquired Resistance: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. marinbio.com [marinbio.com]
- 16. bioivt.com [bioivt.com]
- 17. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing the Toxicity of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine in Cell Culture
Welcome to the technical support center for researchers utilizing 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate potential cytotoxicity in your cell culture experiments. As a structural analog of purines, thienopyrimidines are a class of compounds with significant biological activity, which can present challenges in maintaining cell viability while studying their effects.[1][2] This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring you can make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with this compound and similar heterocyclic compounds in a cell culture setting.
Q1: I'm observing significant cell death even at low concentrations of this compound. What are the potential causes?
A1: Several factors could be contributing to the observed cytotoxicity:
-
Inherent Biological Activity: Thienopyrimidine derivatives are known to possess a wide range of pharmacological activities, including anticancer properties.[3][4] The observed cell death may be a direct result of the compound's mechanism of action, which could involve the induction of apoptosis or inhibition of critical cellular pathways.[2][4]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[5]
-
Poor Solubility and Precipitation: If the compound is not fully dissolved in the culture medium, it can form precipitates that are toxic to cells.[5]
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.[6] It is crucial to ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line, generally recommended to be below 0.1%.[6]
-
Reactive Metabolites: The metabolism of the thienopyrimidine by the cells could be generating more toxic byproducts.[7][8]
-
Oxidative Stress: Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to cellular damage and death.[9][10]
Q2: How can I determine a suitable working concentration of this compound for my experiments?
A2: The optimal, non-toxic working concentration is cell-type dependent and must be determined empirically. A dose-response experiment is the most effective method.[9]
-
Protocol: Treat your cells with a serial dilution of the compound (e.g., from nanomolar to high micromolar ranges).
-
Assessment: After a set incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a reliable method such as an MTT, MTS, or a live/dead cell staining assay.[11][12]
-
Analysis: This will allow you to determine the IC50 value (the concentration that inhibits 50% of cell growth or viability) and select a sub-lethal concentration for your subsequent experiments.[9]
Q3: What are some general strategies to reduce the cytotoxicity of this compound in my cell culture?
A3: Several strategies can be employed to mitigate toxicity:[5][9]
-
Optimize Incubation Time: Reducing the duration of exposure to the compound may lessen its toxic effects while still allowing for the observation of its biological activity.
-
Co-treatment with Antioxidants: If the toxicity is mediated by oxidative stress, co-administering an antioxidant like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[9][13][14]
-
Increase Serum Concentration: Serum proteins can bind to small molecules, reducing their free concentration and thus their bioavailability and toxicity.[5][15] However, be mindful that this can also potentially impact the compound's efficacy.
-
Use of a Drug Delivery System: For in vivo studies or complex 3D cell cultures, encapsulating the compound in nanoparticles or liposomes can control its release and reduce systemic toxicity.[9]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates in the culture medium. | 1. Poor solubility of the compound.[5]2. High concentration of the compound.[5] | 1. Use a solubilizing agent like DMSO at a final concentration that is non-toxic to the cells (typically <0.1%).[5][6]2. Prepare fresh dilutions from a concentrated stock solution for each experiment.[5]3. Consider using a different solvent if DMSO is not suitable, and always include a vehicle control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.[5]2. Use of cells with a high passage number.3. Inconsistent compound preparation. | 1. Ensure a consistent and even seeding of cells across all wells and plates.[5]2. Use cells within a narrow passage range to maintain consistency.3. Prepare fresh dilutions of the compound from a stock solution for each experiment to avoid degradation. |
| Unexpected changes in cell morphology. | 1. Off-target effects of the compound.[5]2. Cellular stress responses.[5] | 1. Review the literature for known off-target effects of thienopyrimidines.[1][7][16]2. Assess markers of cellular stress, such as the production of reactive oxygen species (ROS).[5][10] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxic potential of this compound.[12]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control with the same final DMSO concentration as your highest compound concentration.[6]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Oxidative Stress
This protocol provides a method to investigate if the compound's toxicity is mediated by the induction of reactive oxygen species (ROS).
-
Cell Treatment: Treat your cells with this compound at a concentration around its IC50 value, including a positive control (e.g., H₂O₂) and a vehicle control.
-
ROS Detection: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). This probe is cell-permeable and fluoresces upon oxidation by ROS.
-
Incubation: After the desired treatment period, incubate the cells with the DCFDA probe according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
-
Antioxidant Rescue: To confirm the role of ROS in toxicity, perform a rescue experiment by co-treating the cells with the compound and an antioxidant like N-acetylcysteine (NAC). A reduction in cell death in the presence of the antioxidant would support the hypothesis of ROS-mediated toxicity.[13][14]
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Compound-Induced Cytotoxicity
Caption: A logical workflow for troubleshooting cytotoxicity.
Diagram 2: Key Factors Influencing Compound Toxicity in Cell Culture
Caption: Interrelated factors affecting compound toxicity.
References
-
Das, L., et al. (2015). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. National Center for Biotechnology Information. [Link]
-
Jacquot, C., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information. [Link]
-
Various Authors. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Saleem, A., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. National Center for Biotechnology Information. [Link]
-
Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]
-
Various Authors. (n.d.). Structures of some thienopyrimidine-containing drugs. ResearchGate. [Link]
-
Penchala, S., et al. (2015). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. National Center for Biotechnology Information. [Link]
-
Aoun, M., et al. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers. [Link]
-
Conklin, K. A. (2000). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. PubMed. [Link]
-
Technology Networks. (2023). Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage. [Link]
-
Fayed, E. A., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
-
Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. [Link]
-
Shah, P., & Unadkat, J. D. (2017). Deriving protein binding‐corrected chemical concentrations for in vitro testing. National Center for Biotechnology Information. [Link]
-
Wang, F., et al. (2015). Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? [Link]
-
Garcı́a-Echeverrı́a, C., et al. (2011). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. [Link]
-
JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. [Link]
-
American Chemical Society. (2025). Thienopyrimidine derivatives: Synthesis and potential role in enhancing glucose metabolism for diabetes management. [Link]
-
Moxley, M. F., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Center for Biotechnology Information. [Link]
-
Arkin, M. R., et al. (2003). Binding of small molecules to an adaptive protein–protein interface. Proceedings of the National Academy of Sciences. [Link]
-
Wang, Y., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. National Center for Biotechnology Information. [Link]
-
Ong, S.-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]
-
Wang, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]
-
Wang, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
-
Wang, C., et al. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 15. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine Experiments
Welcome to the technical support center for 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, modification, and application of this versatile heterocyclic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format, detailed experimental protocols, and visual aids to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your work with this compound, focusing on the causality behind experimental choices to empower you to make informed decisions.
Synthesis of the Thieno[2,3-d]pyrimidine Core
Question 1: I am experiencing low yields in the initial synthesis of the thieno[2,3-d]pyrimidine core. What are the common pitfalls?
Low yields in the synthesis of the thieno[2,3-d]pyrimidine scaffold, often constructed via a Gewald-type reaction followed by cyclization, can be attributed to several factors.[1]
-
Purity of Starting Materials: The Gewald reaction is sensitive to the purity of the ketone (acetophenone derivative), the active methylene nitrile (e.g., malononitrile), and elemental sulfur. Impurities can lead to unwanted side reactions.[2]
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to the decomposition of reactants or products, while insufficient heating may result in an incomplete reaction. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Catalyst Choice and Concentration: A basic catalyst, such as morpholine or triethylamine, is typically used. The optimal concentration is crucial; too little may not effectively promote the reaction, while too much can lead to side product formation.[2]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents like DMF may be beneficial.[2]
Troubleshooting Workflow for Low Yield in Thieno[2,3-d]pyrimidine Synthesis
Caption: A decision-making workflow for troubleshooting low yields in thieno[2,3-d]pyrimidine synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 2: My nucleophilic substitution reaction on the 4-chloro position is sluggish or incomplete. How can I drive it to completion?
The chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine core is activated for nucleophilic aromatic substitution (SNAr).[4] However, several factors can impede this reaction.
-
Nucleophile Strength: Weaker nucleophiles (e.g., sterically hindered amines or phenols with electron-withdrawing groups) will react more slowly.
-
Base: An appropriate base is often required to deprotonate the nucleophile or to act as an acid scavenger. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can be critical.
-
Temperature: Increasing the reaction temperature can significantly accelerate the rate of substitution. Microwave irradiation has also been shown to be effective in reducing reaction times.[5]
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or dioxane is generally preferred to facilitate the formation of the Meisenheimer complex intermediate.
Question 3: I am observing the formation of multiple products in my SNAr reaction. What could be the cause?
The formation of byproducts often points to issues with reaction selectivity or stability of the starting materials and products.
-
Competing Reactions: If your nucleophile has multiple reactive sites, you may see a mixture of products. Protecting sensitive functional groups on the nucleophile may be necessary.
-
Decomposition: At elevated temperatures, the starting material or the product may be susceptible to degradation. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize decomposition.[3]
-
Hydrolysis of the Chloro Group: In the presence of water and a base, the 4-chloro group can be hydrolyzed to a 4-hydroxy group, leading to the corresponding thienopyrimidinone. Ensure anhydrous conditions if this side reaction is observed.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the key parameters to check?
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 4-position. However, its success is highly dependent on a number of variables.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich heterocyclic chlorides, ligands such as XPhos can be effective.[4] The catalyst's activity can be diminished by impurities, so using a fresh, high-quality catalyst is important.
-
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can significantly influence the reaction outcome. For some systems, anhydrous conditions are preferred, while for others, a small amount of water is necessary.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution is commonly used. The solubility of all reactants in the chosen solvent system is critical.[7]
-
Protodeboronation: A common side reaction is the cleavage of the boronic acid C-B bond, which is promoted by high temperatures and aqueous basic conditions.[6] Using a less reactive boronic acid ester (e.g., a pinacol ester) or minimizing the reaction time can mitigate this issue.
Troubleshooting Diagram for a Failed Suzuki-Miyaura Coupling
Caption: A systematic approach to diagnosing issues in a Suzuki-Miyaura cross-coupling reaction.
Purification and Characterization
Question 5: I am having difficulty purifying my final product. What are some common strategies?
The purification of substituted thieno[2,3-d]pyrimidines can be challenging due to their often-poor solubility and similar polarities to byproducts.
-
Chromatography: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Solubility Issues: Poor solubility can be a significant hurdle. For some thieno[2,3-d]pyrimidine derivatives, structural modifications at the C2 and C6 positions have been shown to improve solubility.[8] In other cases, performing purification at elevated temperatures or using more polar solvents like methanol or acetonitrile may be necessary.
Table 1: Common Solvents for Purification
| Purification Method | Recommended Solvents |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Dioxane |
Part 2: Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrates and equipment.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. To this solution, add the amine nucleophile (1.1-1.5 eq.) and a base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.).[9]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Part 3: Safety and Handling
Working with this compound and its reagents requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Handling Chlorinated Compounds: Chlorinated organic compounds should be handled with care. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated waste should be segregated into a designated waste container.[10]
Table 2: Hazard Information
| Compound Class | Potential Hazards | Recommended Precautions |
| Chlorinated Heterocycles | Skin and eye irritant, harmful if swallowed or inhaled. | Wear appropriate PPE, use in a fume hood.[10] |
| Palladium Catalysts | Can be toxic and may cause skin sensitization. | Avoid generating dust, handle with care. |
| Organic Solvents | Flammable, may be toxic and irritant. | Use in a well-ventilated area, away from ignition sources. |
| Bases (e.g., DIPEA, K₃PO₄) | Corrosive, can cause burns. | Handle with care, wear appropriate gloves and eye protection. |
References
-
4 - SAFETY DATA SHEET. (2013). Retrieved from [Link]
- Snégaroff, K., Lassagne, F., Ghenia, B.-A., Rilova, E., Hocek, M., & Mongin, F. (2009).
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Lee, J., et al. (2017). Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions. Bioorganic & Medicinal Chemistry Letters, 27(3), 496-500.
- Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2535–2554.
-
What are some common causes of low reaction yields? : r/Chempros. (2024). Retrieved from [Link]
- Vassilev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3274.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (2021). Retrieved from [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH. (2018). Retrieved from [Link]
- Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(23), 6543-6556.
- Saddik, A. A., Kamal El-Dean, A. M., Hassan, K. M., & Abbady, M. S. (2017). SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE AND PYRIMIDINE RINGS. European Chemical Bulletin, 6(6), 246-257.
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2019). Retrieved from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (2023). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Retrieved from [Link]
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with a free N–H group. (2019). Monatshefte für Chemie - Chemical Monthly, 150(2), 333-341.
- Bogolubsky, A. V., Ryabukhin, S. V., Stetsenko, S. V., Chupryna, A. A., Volochnyuk, D. M., & Tolmachev, A. A. (2007). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points.
-
Thieno[2,3-D]pyrimidine, 4-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenyl- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
- Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948.
- Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. (2015). Retrieved from [Link]
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
-
Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF - ResearchGate. (2020). Retrieved from [Link]
-
(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. (2013). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2022). Retrieved from [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed. (2015). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.fi [fishersci.fi]
Validation & Comparative
A Comparative Guide to Thieno[2,3-d]pyrimidine-Based Compounds and Other Small Molecule Inhibitors of VEGFR-2
Introduction: The Central Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in diameter, making the disruption of this process a cornerstone of modern cancer therapy.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis. Specifically, the interaction of VEGF-A with its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1), triggers a tyrosine kinase signaling cascade that is essential for endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting the kinase activity of VEGFR-2 has become a validated and highly pursued strategy in oncology drug development.[5][6]
This guide provides a comparative analysis of a promising class of compounds, the thieno[2,3-d]pyrimidines, against established, clinically approved multi-kinase inhibitors that also target VEGFR-2. While specific public data for the exact molecule 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine is limited, we will analyze the performance of several potent, structurally related derivatives from this chemical family that have been extensively described in peer-reviewed literature. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and experimental evaluation of next-generation VEGFR-2 inhibitors.
Comparative Analysis of VEGFR-2 Inhibitors
The thieno[2,3-d]pyrimidine scaffold has been identified as a privileged structure for developing potent kinase inhibitors.[7][8][9] Researchers have synthesized numerous derivatives, several of which exhibit exceptional potency against VEGFR-2, in some cases surpassing that of established drugs in biochemical assays.[3][10] We will compare these derivatives against well-known, FDA-approved inhibitors such as Sorafenib, Sunitinib, Pazopanib, and Vandetanib, which are known to inhibit VEGFR-2 among other tyrosine kinases.[4][11][12][13]
Quantitative Performance Data
The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected thieno[2,3-d]pyrimidine derivatives and established multi-kinase inhibitors against VEGFR-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, with lower values indicating higher potency.
| Inhibitor/Compound | Chemical Class | VEGFR-2 IC50 (nM) | Other Key Targets (IC50 in nM) |
| Thieno[2,3-d]pyrimidine 8e | Thieno[2,3-d]pyrimidine | 3.9 | Data not specified |
| Thieno[2,3-d]pyrimidine 8b | Thieno[2,3-d]pyrimidine | 5.0 | Data not specified |
| Thieno[2,3-d]pyrimidine 21e | Thieno[2,3-d]pyrimidine | 21 | c-Kit, RET |
| Thieno[2,3-d]pyrimidine 12j | Thieno[2,3-d]pyrimidine | 48 | c-Met (25 nM) |
| Thieno[2,3-d]pyrimidine 17f | Thieno[2,3-d]pyrimidine | 230 | Data not specified |
| Vandetanib | Quinazoline | 40 | VEGFR3 (110), EGFR (500), RET (130) |
| Sunitinib | Indolinone | 80 | PDGFRβ (2), c-Kit, FLT3 |
| Sorafenib | Bi-aryl urea | 90 | Raf-1 (6), B-Raf (22), VEGFR3 (20), PDGFRβ (57), c-Kit (68) |
| Pazopanib | Pyrimidine | 3-8 (cellular) | VEGFR1, VEGFR3, PDGFRα/β, c-Kit |
Data compiled from multiple sources.[5][6][7][10][13][14][15][16][17][18][19][20] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Mechanism of Action: ATP-Competitive Inhibition of VEGFR-2
Small molecule inhibitors like the thieno[2,3-d]pyrimidines and the comparators listed above function primarily as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket within the catalytic kinase domain of VEGFR-2. This binding event prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade responsible for angiogenesis.[21][22]
The diagram below illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for these kinase inhibitors.
Caption: VEGFR-2 signaling pathway and mechanism of TKI inhibition.
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate and compare inhibitors must be robust and well-validated. Below are detailed methodologies for key in vitro experiments.
Experimental Workflow Overview
Caption: Workflow for in vitro biochemical and cellular assays.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the isolated VEGFR-2 kinase domain.
-
Expertise & Causality: This assay provides a direct measure of enzyme inhibition, independent of cellular factors like membrane permeability or efflux pumps. The choice of a peptide substrate (e.g., poly-Glu,Tyr) is crucial as it's a generic substrate for tyrosine kinases, allowing for a standardized comparison.[13]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a synthetic substrate (e.g., 20 µg/mL poly(Glu, Tyr) 4:1) in Phosphate Buffered Saline (PBS). Incubate overnight at 4°C.
-
Rationale: Immobilizes the substrate to the plate, allowing for subsequent washing steps to remove unbound reagents.
-
-
Washing and Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.1% Tween-20). Block excess protein binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) and incubate for 1 hour at room temperature.
-
Rationale: Washing removes unbound substrate, while blocking prevents non-specific binding of the enzyme or antibodies to the well surface, reducing background noise.
-
-
Inhibitor Addition: Add 50 µL of the test compound (e.g., this compound derivatives, Sunitinib) at various concentrations (typically a serial dilution) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition: Add 50 µL of recombinant human VEGFR-2 kinase domain diluted in a kinase reaction buffer to each well (except the "no enzyme" control).
-
Reaction Initiation: Initiate the kinase reaction by adding 50 µL of an ATP solution (e.g., 10 µM final concentration) to all wells. Incubate for 30-60 minutes at 30°C.
-
Rationale: The ATP concentration should be near the Michaelis-Menten constant (Km) for ATP to accurately identify ATP-competitive inhibitors.
-
-
Detection: Wash the plate to stop the reaction. Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1-2 hours.
-
Signal Generation: Wash the plate again to remove the unbound primary antibody. Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the antibody will convert the substrate, producing a colorimetric signal. Stop the reaction with an acid solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[23]
Protocol 2: VEGF-Induced Endothelial Cell Proliferation Assay
This cellular assay measures the inhibitor's ability to block the biological effect of VEGFR-2 activation—endothelial cell proliferation.
-
Expertise & Causality: This assay provides data on a compound's potency in a more physiologically relevant context. It accounts for cell permeability, stability, and potential off-target effects within the cell. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model as they endogenously express VEGFR-2 and proliferate in response to VEGF.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well cell culture plate at a density of 5,000-10,000 cells/well in their complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: Replace the complete medium with a basal medium containing low serum (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Rationale: Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle and minimizes background proliferation caused by other growth factors present in the serum.
-
-
Inhibitor Treatment: Add the test compounds at various concentrations to the wells and incubate for 1-2 hours.
-
VEGF Stimulation: Add recombinant human VEGF-A to the wells at a final concentration known to induce robust proliferation (e.g., 20-50 ng/mL). Include "unstimulated" and "vehicle-treated" control wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.
-
Viability Assessment: Add a viability reagent such as MTT or a luminescent reagent like CellTiter-Glo®.
-
MTT Assay: Incubate with MTT reagent, then solubilize the formazan crystals and read absorbance.
-
CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Read luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration relative to the VEGF-stimulated control. Determine the IC50 value from the resulting dose-response curve.[24]
Interpretation and Conclusion
The data clearly indicates that the thieno[2,3-d]pyrimidine scaffold is a highly promising platform for the development of potent VEGFR-2 inhibitors.[3][7][25] Several derivatives, such as compounds 8e and 8b , demonstrate single-digit nanomolar potency against the VEGFR-2 kinase, exceeding the biochemical potency of established drugs like Sunitinib and Sorafenib.[10]
-
Potency and Selectivity: While the thieno[2,3-d]pyrimidine derivatives show remarkable potency for VEGFR-2, their full selectivity profile across a wider panel of kinases is a critical area for further investigation. In contrast, Sunitinib, Sorafenib, and Pazopanib are multi-kinase inhibitors, targeting several pathways simultaneously.[14][26][27] This multi-targeting can offer broad anti-tumor activity but may also contribute to off-target toxicities.[2][6] The development of highly selective thieno[2,3-d]pyrimidine inhibitors could potentially lead to therapies with an improved therapeutic window.
-
Structure-Activity Relationship (SAR): Studies on thieno[2,3-d]pyrimidines suggest that modifications at the 4-position of the pyrimidine ring are crucial for potent VEGFR-2 inhibition, often involving interactions with key residues in the kinase hinge region.[8]
-
Future Directions: The exceptional in vitro potency of the thieno[2,3-d]pyrimidine class warrants further preclinical development, including cellular assays to confirm anti-proliferative and anti-angiogenic activity, pharmacokinetic studies to assess oral bioavailability and metabolic stability, and in vivo xenograft models to evaluate anti-tumor efficacy.[28]
References
-
Dao, T., Tran, T., Lebœuf, C., El-Bouchtaoui, M., Verine, J., Janin, A., & Bousquet, G. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy, 7, 487-493. Retrieved from [Link]
-
(2011). (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor. PubMed. Retrieved from [Link]
-
What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle. Retrieved from [Link]
-
Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Retrieved from [Link]
-
Eissa, I. H., Al-Harrasi, A., Al-Azri, M. S., Al-Broumi, M., El-Gamal, M. I., & Eissa, F. A. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
-
Some VEGFR-2 inhibitors currently approved or in clinical trials. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. (2025). ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2006). PubMed. Retrieved from [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Medicine. Retrieved from [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Chaudhari, P. J., Nemade, A. R., & Shirkhedkara, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14, 33384-33417. Retrieved from [Link]
-
Liu, X., et al. (2015). Overview of fundamental study of pazopanib in cancer. PMC - NIH. Retrieved from [Link]
-
IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Sorafenib's essential features as a VEGFR-2 inhibitor against the different pockets of VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]
-
pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. PubMed. Retrieved from [Link]
-
Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. Retrieved from [Link]
-
Roviello, G., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. PMC - NIH. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3- d ]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2020). ResearchGate. Retrieved from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. Retrieved from [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2018). PMC - PubMed Central. Retrieved from [Link]
-
Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. (n.d.). Future Science. Retrieved from [Link]
-
In vitro and vivo anticancer activities of dual inhibitors of Aurora kinases and VEGFR2. (2007). American Association for Cancer Research. Retrieved from [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. Retrieved from [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). DDDT - Dove Medical Press. Retrieved from [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([11][14][29]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Carlomagno, F., et al. (2009). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC - NIH. Retrieved from [Link]
-
Meng, F., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. Retrieved from [Link]
-
Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. (2009). PubMed. Retrieved from [Link]
-
Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. oncology-central.com [oncology-central.com]
- 16. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. benthamscience.com [benthamscience.com]
- 26. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 28. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. droracle.ai [droracle.ai]
A Comparative Efficacy Analysis of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive comparative analysis of the efficacy of various analogs derived from the versatile intermediate, 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. By leveraging the reactive nature of the 4-chloro position, a diverse library of derivatives has been synthesized and evaluated for a range of therapeutic applications, particularly in oncology.[2][3] This document will delve into the structure-activity relationships (SAR) of these analogs, present key experimental data, and provide detailed methodologies to aid researchers in the development of novel therapeutics.
The Strategic Importance of the 4-Chloro Intermediate
The synthesis of numerous potent thieno[2,3-d]pyrimidine analogs hinges on the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the exploration of a broad chemical space.[2][4] This strategic approach has been instrumental in the development of inhibitors for several key protein kinases implicated in cancer and other diseases.
Comparative Efficacy Against Key Oncological Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold has been most prominently demonstrated in the development of kinase inhibitors. The following sections provide a comparative overview of analogs targeting critical kinases in cancer signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a well-validated target in various epithelial cancers.[5] Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of both wild-type and mutant forms of EGFR, including the clinically significant T790M resistance mutant.[5][6]
Structure-Activity Relationship Summary:
Key to the efficacy of these inhibitors are the substitutions at the 4-position of the pyrimidine ring and the 2-phenyl group. The introduction of an anilino moiety at the 4-position is a common feature. Furthermore, small, electron-donating groups, such as a methoxy group, on the 2-phenyl ring tend to enhance the inhibitory activity.[5]
Table 1: Comparative Inhibitory Activity of EGFR Inhibitors
| Compound ID | R Group (4-position) | R' Group (2-phenyl) | EGFR WT IC₅₀ (µM) | EGFR T790M IC₅₀ (µM) |
| B1 | N-methylpyrazole | 4-methoxy | 0.440 ± 0.039 | 0.297 ± 0.024 |
| B3 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 4-methoxy | > 50 | 15.629 ± 1.03 |
| B7 | N-methylpyrazole | H | - | - |
| B8 | N-methylpyrazole | 4-methoxy | 0.440 ± 0.039 | 0.297 ± 0.024 |
| B9 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | H | > 50 | > 50 |
Data adapted from a study on novel EGFR inhibitors.[7]
The data clearly indicates that the introduction of an N-methylpyrazole analog at the 4-position significantly improves the activity against both wild-type and mutant EGFR compared to the bulkier 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure.[7]
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown promise as PI3K inhibitors.[5]
Structure-Activity Relationship Summary:
For this class of compounds, the substitution pattern on the 2-aryl ring is a critical determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent PI3K inhibition.[5]
Table 2: Comparative Inhibitory Activity of PI3K Inhibitors
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
Data represents inhibition at a concentration of 10 µM.[5]
The addition of a methoxy group at the 5-position, in conjunction with the 3-hydroxyl group, further enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[5]
Atypical Protein Kinase C (aPKC) Inhibitors
Atypical protein kinase C isoforms, such as aPKCι and aPKCζ, are implicated in processes like vascular permeability and inflammation.[4][8] Thieno[2,3-d]pyrimidines have been investigated as inhibitors of these kinases.
Structure-Activity Relationship Summary:
The potency of these inhibitors is influenced by the nature of the substituent introduced at the 4-position via nucleophilic substitution of the chloro intermediate. A range of potencies has been observed, with some analogs showing favorable selectivity profiles against other kinases.[4][8] One notable compound, 7l , demonstrated the ability to prevent TNF-α induced NFκB activation in a luciferase assay without affecting cell survival.[8]
Anticancer Activity in Cell-Based Assays
Beyond specific kinase inhibition, numerous thieno[2,3-d]pyrimidine analogs have been evaluated for their anti-proliferative effects against various cancer cell lines.
Table 3: Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| KD-8 | Panc1 (KRAS G12D) | 2.1 (avg) |
| SW1990 (KRAS G12D) | ||
| CT26 (KRAS G12D) | ||
| 15 | A549 | 0.94 |
| 19 | MCF-7, A549, PC-9, PC-3 | Active |
| Compound 20a | HePG2 | 9.49 ± 0.8 |
| MCF-7 | 10.67 ± 1.1 |
Data compiled from multiple sources.[9][10][11]
Compound KD-8 has shown particular promise as a KRAS G12D inhibitor, demonstrating significant antitumor efficacy in a CT26 tumor model.[9] Compound 15 exhibited potent anti-proliferative effects against the A549 lung cancer cell line with no toxicity to normal human liver cells.[10]
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for evaluating the efficacy of thieno[2,3-d]pyrimidine analogs.
General Synthesis of 4-Substituted Analogs
The synthesis of the target analogs typically begins with the key 4-chloro intermediate.
Caption: General synthetic scheme for 4-substituted analogs.
Step-by-Step Protocol:
-
Dissolve the this compound in a suitable solvent (e.g., DMF, EtOH).
-
Add the desired nucleophile (e.g., an amine or alcohol) and a base (e.g., K₂CO₃, TEA).
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-90 °C) and monitor the reaction progress by TLC.[7]
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[5]
-
Compound Incubation: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs and incubate for 48 to 72 hours.[5]
-
MTT Reagent: Add the MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[5]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[5]
-
Absorbance Reading: Measure the absorbance of the colored solution with a spectrophotometer.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.[5]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly in oncology. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at the 4-position and other sites on the heterocyclic core. Future research should focus on optimizing the pharmacokinetic properties of the most promising leads to enhance their in vivo efficacy and clinical translatability. Further exploration of this versatile scaffold is warranted and holds significant promise for the discovery of novel drug candidates.
References
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central. [Link]
-
Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. PubMed. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. [Link]
-
Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. PubMed. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
-
Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Taylor & Francis Online. [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Scilit. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine Derivatives: A Guide to Structure-Activity Relationships
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric resemblance to natural purines found in DNA and RNA.[1][2] This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly versatile subset: the 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine derivatives. We will dissect the role of each component of this core structure, compare its performance with alternative scaffolds, and provide detailed experimental protocols to support further research and development.
The core scaffold, this compound, is a strategic starting point for chemical library synthesis. The chlorine atom at the C4 position is a key reactive handle, readily undergoing nucleophilic substitution to allow for the introduction of diverse chemical moieties, which is crucial for SAR studies and the optimization of lead compounds.[3][4]
General Synthetic Strategies
The synthesis of the thieno[2,3-d]pyrimidine core is well-established, with two primary routes dominating the literature: construction from a pre-formed thiophene ring or, less commonly, from a pyrimidine ring.[1][5] The former approach, often employing the Gewald reaction, is typically more versatile for generating a variety of substituted derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
A representative synthesis of the 4-chloro-5,6-disubstituted-thieno[2,3-d]pyrimidine scaffold involves a three-step process:
-
Step 1: Synthesis of 2-aminothiophene-3-carbonitrile: This is achieved via the Gewald reaction, which involves the condensation of a ketone, malononitrile, and elemental sulfur in the presence of a base like triethylamine.[5][6]
-
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one: The resulting 2-aminothiophene-3-carbonitrile is cyclized by heating with formamide under reflux conditions to form the pyrimidinone ring.[4]
-
Step 3: Chlorination: The final step is the chlorination of the pyrimidinone at the C4 position using a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the target 4-chloro-thieno[2,3-d]pyrimidine scaffold.[4]
Caption: Structural relationships between key heterocyclic scaffolds in drug discovery.
Key Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
To assess the anticancer potential of newly synthesized derivatives, a standard cell viability assay is required. The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol: MTT Assay for Cancer Cell Lines
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. 2[7]. Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib or Paclitaxel). 3[7][8]. Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
The this compound scaffold represents a highly promising and adaptable platform for the development of novel therapeutics. The SAR analysis reveals that the C4 position is the primary determinant of potency, acting as a versatile point for derivatization. Meanwhile, substituents at the C2 and C6 positions are crucial for modulating selectivity and optimizing interactions within the target's binding site. Compared to related heterocyclic systems like quinazolines and its own isomers, the thieno[2,3-d]pyrimidine core frequently demonstrates a favorable activity profile. Future research should focus on exploring novel substitutions at the C4 position and further refining the substituents on the thiophene and pyrimidine rings to enhance target specificity and improve pharmacokinetic properties, paving the way for the next generation of targeted therapies.
References
- Guo, T., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
- Kornienko, A., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Cho, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Benchchem. (n.d.). 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine. Benchchem.
- El-Emam, A. A., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed.
- Benchchem. (n.d.). 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. Benchchem.
- Lee, J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- Guo, T., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
Sources
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1][2] This guide focuses on a specific, yet representative, member of this family: 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine . While direct, comprehensive cross-reactivity data for this exact molecule is not publicly available, this guide will establish a predictive profile by comparing it with structurally related thieno[2,3-d]pyrimidine analogs that have been extensively characterized.
We will delve into the critical importance of selectivity profiling, compare the off-target profiles of analogous compounds against broad kinase panels, and provide detailed, field-proven methodologies for key experimental assays. This guide is designed to equip researchers with the insights and practical knowledge to anticipate the selectivity of novel thieno[2,3-d]pyrimidine derivatives and to design robust screening strategies.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. While high potency against the intended target is essential, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The 4-chloro substituent on the pyrimidine ring is a common feature in many kinase inhibitors, acting as a reactive handle for synthesis and often contributing to hinge-binding interactions within the ATP pocket.[3] However, this reactivity and the overall scaffold's similarity to the endogenous ATP molecule necessitate a thorough evaluation of its cross-reactivity profile.
This guide will use a comparative approach to build a predictive cross-reactivity profile for this compound, drawing on data from well-characterized analogs.
Comparative Selectivity Analysis: Thieno[2,3-d]pyrimidines vs. a Broader Kinase Inhibitor Landscape
To contextualize the selectivity of the thieno[2,3-d]pyrimidine scaffold, we will compare the profiles of two representative analogs against Pictilisib (GDC-0941), a well-studied, potent pan-Class I PI3K inhibitor based on the isomeric thieno[3,2-d]pyrimidine core.[4][5]
Analog 1: RIPK2 Inhibitor (Compound 15d) A potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling. This analog features the core thieno[2,3-d]pyrimidine scaffold.
Analog 2: aPKC Inhibitor (Compound 7l) An inhibitor of atypical Protein Kinase C (aPKC), implicated in cell polarity and cancer. This compound also shares the fundamental thieno[2,3-d]pyrimidine structure.
Comparator: Pictilisib (GDC-0941) A thieno[3,2-d]pyrimidine-based inhibitor of PI3K isoforms, which has undergone extensive clinical investigation.[6][7]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Analog 1 (RIPK2 Inhibitor) % Inhibition @ 1µM | Analog 2 (aPKC Inhibitor) % Inhibition @ 1µM | Pictilisib (GDC-0941) IC50 (nM) | Kinase Family |
| Primary Target(s) | RIPK2 (98%) | PKCζ (99%) | PI3Kα (3 nM), PI3Kδ (3 nM) | Ser/Thr, Lipid |
| PI3Kβ | Not Reported | Not Reported | 33 | Lipid |
| PI3Kγ | Not Reported | Not Reported | 75 | Lipid |
| AKT1 | <10 | <10 | >1000 | Ser/Thr |
| mTOR | Not Reported | Not Reported | 580 | Ser/Thr |
| CDK2 | <10 | <10 | >1000 | Ser/Thr |
| ERK1 | <10 | Not Reported | >1000 | Ser/Thr |
| MEK1 | <10 | <10 | >1000 | Ser/Thr |
| SRC | <10 | 15 | >1000 | Tyr |
| LCK | <10 | 22 | >1000 | Tyr |
| EGFR | Not Reported | <10 | >1000 | Tyr |
| VEGFR2 | Not Reported | <10 | >1000 | Tyr |
Data for Analogs 1 & 2 is representatively compiled from kinase panel screening data where available in public literature.[8][9] Data for Pictilisib is from published IC50 values.[6][10][11]
Expert Analysis of Selectivity Profiles:
The thieno[2,3-d]pyrimidine scaffold, as represented by Analogs 1 and 2, can be engineered to achieve high potency and selectivity for specific kinase targets. The broad kinase screening of these analogs reveals minimal off-target activity at a 1µM concentration against a panel of diverse kinases, suggesting a favorable starting point for developing clean inhibitors. In contrast, Pictilisib, while highly potent for its primary PI3K targets, demonstrates a class I isoform-selective profile rather than a broad kinome-selective one.
For a novel compound like This compound , this comparative data suggests that its primary target is likely a protein kinase and that achieving high selectivity is feasible. However, empirical testing is essential to determine its unique cross-reactivity profile. The phenyl group at the 6-position and the methyl group at the 2-position will significantly influence the shape and electronic distribution of the molecule, driving its specific target interactions.
Experimental Methodologies for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of a compound like this compound, a tiered screening approach is recommended. This involves an initial broad kinase panel screen followed by cellular assays to confirm on-target engagement and functional effects.
Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for determining the cross-reactivity profile.
Protocol 1: Broad Kinase Panel Screening (ADP-Glo™ Assay)
This protocol describes a common method for assessing a compound's inhibitory activity against a large panel of kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near the Km for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Luminescence-based Detection: This format offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a concentration gradient. A typical starting concentration for a broad screen is 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound to the reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP at the predetermined Km concentration for each kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration relative to a DMSO control. For hits, determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Causality Behind Experimental Choices:
-
Intact Cells: Using intact cells provides a more physiologically relevant context, as it accounts for cell permeability and potential metabolism of the compound.
-
Western Blotting: This is a standard and reliable method for detecting and quantifying the amount of soluble protein remaining after heat treatment.
Step-by-Step Methodology:
-
Cell Treatment: Culture the chosen cell line to confluency. Treat the cells with the test compound at various concentrations or a single high concentration (e.g., 10x the biochemical IC50) and a vehicle control (DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.
-
Heating: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathway Context
Understanding the signaling pathways in which potential targets are involved is crucial for interpreting cross-reactivity data. The thieno[2,3-d]pyrimidine scaffold has been shown to inhibit kinases in major signaling pathways like the PI3K/AKT/mTOR and MAPK pathways.
Caption: Major signaling pathways often targeted by kinase inhibitors.
Conclusion and Future Directions
While a definitive cross-reactivity profile for This compound awaits empirical determination, this comparative guide provides a robust framework for predicting its behavior and designing a comprehensive evaluation strategy. The analysis of structurally related thieno[2,3-d]pyrimidine kinase inhibitors suggests that this scaffold is capable of producing highly selective compounds. The key to achieving this selectivity lies in the specific substitutions at the 2 and 6 positions of the thieno[2,3-d]pyrimidine core, which fine-tune the interactions within the ATP-binding pocket of the target kinase.
For researchers working with this and similar molecules, the path forward is clear: a systematic screening approach, beginning with broad biochemical assays and progressing to cell-based target engagement and functional studies, is paramount. The methodologies detailed herein provide a validated roadmap for this process, ensuring the generation of reliable and translatable data. As the landscape of targeted therapy continues to evolve, a thorough understanding of a compound's selectivity profile will remain the cornerstone of successful drug development.
References
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
- Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725–1738.
- Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77–86.
- BenchChem. (2025). The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors. Retrieved from a hypothetical BenchChem technical guide.
- Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41.
- Ugolini, A., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567.
- Hudson, K., et al. (2018). PI3K/AKT-pathway-dependent regulation of nucleotide metabolism. Seminars in Cell & Developmental Biology, 79, 35-44.
- BenchChem. (2025). Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Retrieved from a hypothetical BenchChem technical guide.
- Online Inhibitor. (2025). GDC-0941: Precision PI3K Inhibition and Future Directions in Targeted Oncology. Retrieved from a hypothetical Online Inhibitor article.
- Abdel-Gawad, H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Xu, H., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
- Bugge, S., et al. (2014). Discovery of 4-N-Substituted 6-Aryl-thieno[2,3-d]pyrimidines as Potent EGFR-Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6375–6389.
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Gangjee, A., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(9), 4033–4046.
- El-Sayed, N. F., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1541–1558.
- Kjaer, S., et al. (2013). Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Biochemical Journal, 451(2), 329–342.
- Schmid, P., et al. (2016). Preoperative window of opportunity study of the PI3K inhibitor pictilisib (GDC-0941) plus anastrozole vs anastrozole alone in patients with ER+, HER2-negative operable breast cancer (OPPORTUNE study). Cancer Research, 76(4 Supplement), S2-03.
- Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
- Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932.
- Wang, H., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
- Cuny, G. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 215, 113252.
- Liu, X., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 23(10), 2549.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pik-93.com [pik-93.com]
A Head-to-Head Battle of Isomers: A Comparative Study of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, thienopyrimidines stand out as privileged scaffolds, bearing a close structural resemblance to purines, the fundamental building blocks of nucleic acids.[1] This inherent bioisosterism has made them a focal point in medicinal chemistry, leading to the development of numerous derivatives with a wide spectrum of pharmacological activities.[2] Among the various isomeric forms, thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have garnered the most attention. While seemingly subtle, the difference in the fusion of the thiophene and pyrimidine rings gives rise to distinct electronic and steric properties, profoundly influencing their biological profiles. This guide provides a comprehensive, in-depth comparison of these two critical scaffolds, supported by experimental data, to empower researchers in their drug discovery endeavors.
The Structural Nuance: A Tale of Two Isomers
The core distinction between the two scaffolds lies in the orientation of the thiophene ring relative to the pyrimidine ring. In the thieno[2,3-d]pyrimidine system, the thiophene ring is fused at the 'd' face of the pyrimidine, adjacent to N1 and C6. Conversely, in the thieno[3,2-d]pyrimidine scaffold, the fusion occurs at the 'd' face, but adjacent to N3 and C4. This seemingly minor alteration in connectivity has significant implications for the molecule's shape, electron distribution, and potential for intermolecular interactions with biological targets.
Figure 1: Chemical structures of the core thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds.
Synthesis Strategies: Building the Core
The synthetic approaches to both scaffolds often commence from appropriately substituted aminothiophenes, followed by the annulation of the pyrimidine ring. However, the choice of starting materials and cyclization conditions are tailored to achieve the desired isomeric product.
Thieno[2,3-d]pyrimidines:
A prevalent and versatile method for constructing the thieno[2,3-d]pyrimidine core is the Gewald reaction, which provides a straightforward route to 2-aminothiophene-3-carbonitriles or -carboxylates. These intermediates serve as key building blocks for the subsequent pyrimidine ring formation.[3][4] The pyrimidine ring is typically constructed through cyclization with various one-carbon sources like formic acid, formamide, or orthoesters.[5]
A common synthetic pathway involves the reaction of a 2-aminothiophene-3-carbonitrile with formic acid to yield the corresponding thieno[2,3-d]pyrimidin-4-one. This can then be chlorinated with reagents like phosphoryl chloride to produce a 4-chlorothieno[2,3-d]pyrimidine, a versatile intermediate for introducing various nucleophiles at the C4 position.[6]
Thieno[3,2-d]pyrimidines:
The synthesis of the thieno[3,2-d]pyrimidine scaffold also frequently starts from a thiophene precursor, specifically a 3-aminothiophene-2-carboxylate or carboxamide derivative.[7][8] Similar to their isomers, the pyrimidine ring is then formed by cyclization with a one-carbon source.[8] For instance, condensation of 3-amino-thiophene-2-carboxamide with formic acid can yield the corresponding thieno[3,2-d]pyrimidin-4-one.[7]
Figure 2: Generalized synthetic workflows for thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives.
A Comparative Look at Biological Activities
Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] However, head-to-head comparisons have revealed that the isomeric form can significantly impact potency and selectivity.
Anticancer Activity: A Clearer Divide
In the realm of oncology, a recurring theme is the often superior potency of thieno[2,3-d]pyrimidine derivatives compared to their thieno[3,2-d]pyrimidine counterparts when evaluated against the same cancer cell lines.[9] This suggests that the specific geometry of the thieno[2,3-d]pyrimidine scaffold may allow for more favorable interactions with the active sites of key oncogenic proteins.
One study directly comparing the two scaffolds found that thieno[2,3-d]pyrimidines were more potent anticancer agents.[9] For instance, the 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed significant cytotoxic activity against the MDA-MB-435 melanoma cell line, with a growth percent of -31.02%.[9][10]
| Scaffold | Derivative | Cancer Cell Line | Activity | Reference |
| Thieno[2,3-d]pyrimidine | 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]pyrimidine | Tumor cells | Potent inhibitor | [3] |
| Thieno[2,3-d]pyrimidine | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | GP = -31.02% | [9][10] |
| Thieno[2,3-d]pyrimidine | Compound l (an aniline derivative) | MDA-MB-231 (Breast Cancer) | IC50 = 27.6 µM | [4][11] |
| Thieno[3,2-d]pyrimidine | Halogenated derivatives 1 and 2 | L1210 (Leukemia) | Induce apoptosis | [1] |
| Thieno[3,2-d]pyrimidine | Compound 6e | HeLa (Cervical), HT-29 (Colon) | 86% and 81% inhibition | [8] |
Kinase Inhibition: A Battle for the ATP Pocket
A significant portion of the anticancer activity of thienopyrimidines stems from their ability to inhibit protein kinases.[12] Both scaffolds have been successfully employed to design potent kinase inhibitors. The thieno[2,3-d]pyrimidine core, in particular, has been identified as a key pharmacophore in the development of inhibitors for targets such as EGFR, ErbB-2, and PI3K.[12][13]
Interestingly, a study on dual EGFR/ErbB-2 kinase inhibitors found that derivatives based on a thieno[3,2-d]pyrimidine core were more potent inhibitors of EGFR compared to their thieno[2,3-d]pyrimidine counterparts.[12] This highlights that while a general trend may exist, the optimal scaffold can be target-dependent.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives – ScienceOpen [scienceopen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established principles of chemical safety and hazardous waste management, synthesized with practical, field-proven insights.
Core Principles of Safe Disposal
The proper disposal of any chemical reagent is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. For a chlorinated heterocyclic compound such as this compound, which is likely to be classified as hazardous waste, a systematic and cautious approach is non-negotiable. The fundamental principle is to manage the waste from cradle to grave, meaning from the moment it is generated to its final, environmentally sound disposal.
Hazard Identification and Risk Assessment
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Based on this, it is prudent to handle this compound with the same level of caution.
Table 1: GHS Hazard Classifications for a Close Structural Analog
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
The primary routes of exposure are inhalation of dust, skin contact, and eye contact[2]. Ingestion is also a potential route of exposure. The presence of a chlorinated pyrimidine ring suggests that combustion may produce toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride.
Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) of a suitable thickness and breakthrough time.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the material.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container.
-
Label the Waste Container: Clearly label the container with "Hazardous Waste" and the full chemical name.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, filter paper), in a clearly labeled, sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Disposal Procedures
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Package for Disposal: Ensure the waste container is securely sealed and the label is accurate and legible.
-
Request Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Documentation: Complete any required waste manifests or tracking documents provided by your EHS office.
-
Professional Disposal: The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and appropriate disposal method for chlorinated organic compounds is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting acidic gases.
Regulatory Considerations
The disposal of hazardous waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established regulations for hazardous waste management and worker safety. It is imperative to adhere to all applicable regulations. Your institution's EHS office is the primary resource for ensuring compliance.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
-
PubChem. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. Available at: [Link]
-
ACG Publications. Design, synthesis and antimicrobial screening of some new thienopyrimidines. Available at: [Link]
-
ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Molecules. Synthesis of Some Thienopyrimidine Derivatives. Available at: [Link]
-
University of Groningen. dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Available at: [Link]
-
ACS Publications. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Available at: [Link]
-
ACS Publications. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]
-
PubMed. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Available at: [Link]
-
PubMed. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Available at: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
